molecular formula C15H18N2O3 B168666 Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate CAS No. 163521-20-8

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

货号: B168666
CAS 编号: 163521-20-8
分子量: 274.31 g/mol
InChI 键: ZKLDXJIVWKPASZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17/h3-4,9-10,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDXJIVWKPASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460666
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163521-20-8
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UZK946GR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties and Synthetic Pathway of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a key intermediate in the synthesis of Vilazodone, a multimodal antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] Understanding the physicochemical properties and synthetic route of this intermediate is crucial for process optimization, quality control, and the overall drug development pipeline. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an illustrative representation of the signaling pathway of its end-product, Vilazodone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are computationally predicted due to the limited availability of published experimental data for this specific intermediate.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₃[3]
Molecular Weight 274.32 g/mol [3]
Appearance Solid[4]
Melting Point 249.9-250.0°C (hydrochloride salt)[4]
Boiling Point (Predicted) 429.0 ± 35.0 °C at 760 mmHg[5]
pKa (Predicted) 8.55 ± 0.10 (most basic)N/A
LogP (Predicted) 2.30[3]
Solubility Soluble in DMSO and H₂O (hydrochloride salt)[6]
CAS Number 163521-20-8[3]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented synthetic method.

Materials:

  • 2-hydroxy-5-(piperazin-1-yl)benzaldehyde

  • Glyoxal

  • Zinc powder

  • Titanium tetrachloride (TiCl₄)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Copper sulfate (CuSO₄) solution

  • Absolute ethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodine (I₂)

Procedure:

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde

  • In a reactor under a nitrogen atmosphere, add zinc powder and tetrahydrofuran.

  • Cool the mixture and slowly add TiCl₄ dropwise.

  • Add 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal to the reaction mixture.

  • After the reaction is complete, rectify the mixture to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid

  • To a separate reactor, add a sodium hydroxide solution and a copper sulfate solution.

  • While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde from Step 1.

  • Upon completion of the reaction, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid is obtained.

Step 3: Synthesis of this compound

  • Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid in absolute ethanol and add it to a reactor.

  • Add tetrahydrofuran and anhydrous potassium carbonate to the reactor.

  • After a period of stirring, add iodine to facilitate the cyclization.

  • The resulting product is this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of benzofuran derivatives can be adapted for this compound.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzofuran ring, and protons of the piperazine ring. The chemical shifts and coupling constants will confirm the connectivity of the molecule.[8][9]

  • ¹³C NMR: The spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the piperazine and ethyl groups.[10]

  • Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.[11]

  • Analysis: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the calculated molecular weight. Tandem MS (MS/MS) can be used to study the fragmentation pattern, which is influenced by the benzofuran and piperazine moieties.[12][13]

Signaling Pathway of Vilazodone

As this compound is a precursor to Vilazodone, understanding the mechanism of action of Vilazodone is critical in the context of drug development. Vilazodone exhibits a dual mechanism of action: it is a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[14][15][16] This dual action is believed to contribute to a faster onset of antidepressant effects and a potentially better side-effect profile compared to traditional SSRIs.[2]

The following diagram illustrates the proposed signaling pathway of Vilazodone.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_vilazodone Vilazodone Action serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Neuronal Firing sert SERT autoreceptor 5-HT1A Autoreceptor serotonin_release->autoreceptor Binds serotonin Serotonin serotonin_release->serotonin reuptake Reuptake sert->reuptake autoreceptor->serotonin_release Inhibits feedback Negative Feedback serotonin->sert postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor Binds downstream_signaling Downstream Signaling & Therapeutic Effect postsynaptic_receptor->downstream_signaling Activates vilazodone Vilazodone vilazodone->sert Inhibits vilazodone->autoreceptor Partial Agonism vilazodone_sert Blocks vilazodone_autoreceptor Partial Agonist

Vilazodone's dual mechanism of action.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the available data and standardized methodologies for determining the melting point and solubility of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented below.

PropertyValueSource
IUPAC Name ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate[3]
Molecular Formula C15H18N2O3[3]
Molecular Weight 274.31 g/mol [3]
CAS Number 163521-20-8[3][4]
Melting Point 249.9-250.0°C (hydrochloride salt)[5]
Appearance Solid[5]

Melting Point Determination

The melting point of a pure crystalline organic compound is a sharp, characteristic physical property used for identification and purity assessment.[6] Impurities typically cause a depression and broadening of the melting point range.[6] For the hydrochloride salt of this compound, the reported melting point is between 249.9°C and 250.0°C.[5]

Experimental Protocol: Capillary Method

The standard and most common technique for melting point determination is the capillary method.[7][8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Sample packing wire (optional)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.[7] Invert the tube and tap it gently on a hard surface to pack the sample into a compact column at the bottom.[7] The packed sample height should be 2-4 mm.

  • Initial Rapid Determination (Optional): To save time, a rapid initial heating can be performed to determine an approximate melting point.[6]

  • Accurate Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[7][8]

    • Set the starting temperature to 5-10°C below the expected melting point.[7]

    • Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.

    • Observe the sample through the viewing lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the sample. For high accuracy, it is recommended to perform the measurement in triplicate and average the results.[7]

Solubility Assessment

Experimental Protocol: General Solubility Testing

This procedure outlines a systematic approach to determine the solubility of an organic compound in a range of common solvents.[9][10][11]

Materials:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO3), 5% v/v Hydrochloric Acid (HCl), Diethyl Ether, Concentrated Sulfuric Acid (H2SO4).

Procedure:

  • Initial Test in Water:

    • Place approximately 25-50 mg of the solid compound into a small test tube.[10]

    • Add 1 mL of deionized water in small portions, shaking or vortexing vigorously after each addition.[10]

    • Observe if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[11][12]

  • Tests for Water-Insoluble Compounds: If the compound is insoluble in water, proceed with the following tests in the order presented.

    • 5% NaOH Solution: Add 1 mL of 5% NaOH to a fresh sample. Shake vigorously. Solubility in this basic solution indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[10][12]

    • 5% NaHCO3 Solution: If soluble in NaOH, test a fresh sample with 1 mL of 5% NaHCO3. This is a weaker base. Solubility indicates a strongly acidic functional group, typically a carboxylic acid.[10]

    • 5% HCl Solution: If the compound is insoluble in NaOH, test its solubility in 1 mL of 5% HCl.[9] Solubility in this acidic solution strongly suggests the presence of a basic functional group, such as an amine (the piperazine moiety in this case).[11]

    • Concentrated H2SO4: For compounds insoluble in water, dilute acid, and dilute base, test for solubility in cold, concentrated sulfuric acid. Most compounds containing nitrogen or oxygen atoms will dissolve in this strong acid.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for determining the key physicochemical properties discussed in this guide.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Analysis cluster_2 Solubility Assessment start Start with Pure Compound prep_mp Prepare Dry, Powdered Sample start->prep_mp test_water Test Solubility in Water start->test_water load_cap Load Sample into Capillary Tube prep_mp->load_cap det_mp Determine MP Range (1-2°C/min ramp) load_cap->det_mp rec_mp Record T_initial and T_final det_mp->rec_mp test_naoh Test in 5% NaOH test_water->test_naoh Insoluble rec_sol Record Solubility Profile test_water->rec_sol Soluble test_hcl Test in 5% HCl test_hcl->rec_sol Insoluble test_hcl->rec_sol Soluble test_naoh->test_hcl Insoluble test_naoh->rec_sol Soluble

References

Spectroscopic and Synthetic Profile of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. While detailed experimental spectra are not publicly available, this document consolidates key physical and chemical properties and outlines a known synthetic pathway, providing a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic applications.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₃PubChem[1]
Molecular Weight 274.32 g/mol PubChem[1]
CAS Number 163521-20-8ChemSrc[2]
Appearance Pale Beige SolidChemicalBook
Melting Point >141°C (decomposes)ChemicalBook
Boiling Point 429.0 ± 35.0 °C (Predicted)ChemSrc[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)ChemSrc[2]
Solubility Soluble in DMSO, MethanolChemicalBook

Spectroscopic Data Summary

Synthesis Protocol

A patented method for the synthesis of this compound has been described. The following is a summary of the synthetic steps.

Synthetic Pathway Overview

The synthesis involves a multi-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde. The general workflow is depicted in the diagram below.

SynthesisWorkflow A 2-hydroxy-5-(piperazin-1-yl)benzaldehyde + Glyoxal B 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde A->B  TiCl4, Zn, THF   C Oxidation (NaOH, CuSO4) B->C D 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid C->D E Cyclization/Esterification (Absolute Ethanol, K2CO3, THF, Iodine) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Steps:
  • Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde: In a reactor under a nitrogen atmosphere, zinc powder and tetrahydrofuran (THF) are combined. Titanium tetrachloride (TiCl₄) is added dropwise. Subsequently, 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal are added, and the mixture is rectified to yield the acrylic aldehyde intermediate.

  • Oxidation to 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid: A solution of sodium hydroxide and copper sulfate is prepared in a reactor. The 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde, obtained from the previous step, is added while stirring to produce the corresponding acrylic acid.

  • Cyclization and Esterification: The 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid is dissolved in absolute ethanol and transferred to a reactor. Tetrahydrofuran and anhydrous potassium carbonate are added, followed by the addition of iodine after a period of stirring to yield the final product, this compound.

Logical Relationship in Synthesis

The synthesis follows a logical progression of chemical transformations to build the target molecule.

LogicalRelationship cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A 2-hydroxy-5-(piperazin-1-yl)benzaldehyde C Unsaturated Aldehyde A->C B Glyoxal B->C D Unsaturated Carboxylic Acid C->D Oxidation E This compound D->E Cyclization & Esterification

Caption: Logical flow of the synthesis from starting materials to the final product.

Conclusion

This compound is a vital building block in pharmaceutical synthesis. While a detailed public repository of its spectroscopic data is currently lacking, the information on its physicochemical properties and a documented synthetic route provide a solid foundation for researchers. It is anticipated that as the compound gains more widespread use, comprehensive analytical data will become more accessible to the scientific community.

References

In-depth Spectral Analysis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, outlines the expected spectral features based on the chemical structure of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate and provides a standardized experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this molecule.

Chemical Structure and Numbering

To facilitate the discussion of NMR data, a standardized numbering scheme for the atoms in this compound is proposed.

Figure 1. Chemical structure and proposed atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR signals for this compound. The predictions are based on typical chemical shift ranges for similar functional groups and spin-spin coupling patterns.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-37.0 - 7.5s-1H
H-47.2 - 7.8d8.0 - 9.01H
H-66.8 - 7.2dd8.0 - 9.0, 2.0 - 3.01H
H-77.0 - 7.4d2.0 - 3.01H
-OCH₂CH₃4.2 - 4.5q7.0 - 7.52H
-OCH₂CH₃1.2 - 1.5t7.0 - 7.53H
Piperazine H-2', H-6'3.0 - 3.4t4.0 - 6.04H
Piperazine H-3', H-5'2.8 - 3.2t4.0 - 6.04H
Piperazine -NH1.5 - 3.0br s-1H

Predicted ¹³C NMR Spectral Data

The table below outlines the expected carbon NMR signals. The chemical shifts are estimated based on the electronic environment of each carbon atom.

Assignment Predicted Chemical Shift (δ, ppm)
C=O158 - 165
C-2145 - 150
C-3a148 - 155
C-7a125 - 130
C-5140 - 148
C-4110 - 120
C-6115 - 125
C-7100 - 110
C-3105 - 115
Piperazine C-2', C-6'48 - 55
Piperazine C-3', C-5'45 - 52
-OCH₂CH₃60 - 65
-OCH₂CH₃13 - 18

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0 to 200 ppm is appropriate.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

  • For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for making unambiguous assignments of all proton and carbon signals.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting the NMR spectra can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample High-Purity Sample Dissolve Dissolve and Filter Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve H_NMR ¹H NMR Acquisition Dissolve->H_NMR C_NMR ¹³C NMR Acquisition Dissolve->C_NMR FT Fourier Transform H_NMR->FT C_NMR->FT Correction Phase & Baseline Correction FT->Correction Integration Integration (¹H) Correction->Integration Assign_C Assign ¹³C Signals Correction->Assign_C Assign_H Assign ¹H Signals Integration->Assign_H Structure_Confirm Structure Confirmation Assign_H->Structure_Confirm Assign_C->Structure_Confirm

Figure 2. Workflow for NMR spectral analysis.

This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. The acquisition of actual experimental data using the outlined protocols will be essential for the definitive characterization of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate. Due to the absence of direct experimental data in publicly available literature for this specific molecule, this guide synthesizes established fragmentation principles for its constituent chemical moieties: the piperazine ring, the benzofuran core, and the ethyl ester group. This information is crucial for researchers involved in the identification, characterization, and metabolic studies of this and structurally related compounds.

Predicted Fragmentation Pathways

The fragmentation of this compound under mass spectrometric conditions, particularly using techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be driven by the presence of the basic piperazine nitrogen, the aromatic benzofuran system, and the labile ethyl ester.

The primary fragmentation events are anticipated to involve:

  • Piperazine Ring Fragmentation: Cleavage of the C-N bonds connecting the piperazine ring to the benzofuran system and fragmentation within the piperazine ring itself are common pathways for piperazine-containing compounds.[1][2] Alpha-cleavage adjacent to the nitrogen atom is a dominant mechanism, leading to the formation of stable iminium ions.[3] For phenylpiperazines, characteristic fragment ions are often observed at m/z 119, 70, and 56.[2]

  • Ethyl Ester Fragmentation: Ethyl esters commonly undergo specific fragmentation patterns, including the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.[4] Other potential fragmentations include the loss of an ethyl radical (•CH₂CH₃) or the neutral loss of ethene (C₂H₄) through a McLafferty rearrangement, although the latter is dependent on the steric accessibility of a gamma-hydrogen.[4][5][6]

  • Benzofuran Core: The stable aromatic benzofuran core is expected to lend stability to the molecular ion.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the anticipated stability of the resulting ions.

m/z (Predicted) Proposed Fragment Structure/Composition Fragmentation Pathway Predicted Relative Abundance
274[C₁₅H₁₈N₂O₃]⁺Molecular Ion [M]⁺Moderate
229[C₁₃H₁₃N₂O₂]⁺Loss of ethoxy radical (•OC₂H₅)High
201[C₁₃H₁₃N₂]⁺Decarbonylation of the m/z 229 fragmentModerate
187[C₁₁H₁₁N₂O]⁺Cleavage of the ester group and subsequent rearrangementModerate
172[C₁₀H₈N₂O]⁺Fragmentation of the piperazine ringModerate to Low
119[C₈H₇O]⁺Cleavage of the C-N bond between benzofuran and piperazineModerate
85[C₄H₉N₂]⁺Piperazine ring fragmentModerate
70[C₄H₈N]⁺Piperazine ring fragmentLow
56[C₃H₆N]⁺Piperazine ring fragmentLow

Experimental Protocols

A standard protocol for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is provided below. This protocol is based on common methodologies for similar aromatic and heterocyclic compounds.[2]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺), followed by tandem MS (MS/MS) of the selected precursor to obtain the fragmentation pattern.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Visualizations

G Figure 1: Predicted Fragmentation Pathway M [M]⁺˙ m/z 274 This compound F1 [M - C₂H₅O]⁺ m/z 229 M->F1 - •OC₂H₅ F3 Piperazine Fragment m/z 85 M->F3 Ring Cleavage F4 Benzofuranoyl ion m/z 119 M->F4 C-N Cleavage F2 [F1 - CO]⁺ m/z 201 F1->F2 - CO

Caption: Predicted Fragmentation Pathway of the Compound.

G Figure 2: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Precursor Ion Selection Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Fragment Ion Detection Fragment->Detect Analyze Spectral Interpretation Detect->Analyze

Caption: General Experimental Workflow for LC-MS/MS Analysis.

References

Biological Activity of Benzofuran-Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of benzofuran-piperazine derivatives. It is designed to be a core resource, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways to facilitate understanding and further research in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

Benzofuran-piperazine derivatives have demonstrated a wide range of biological activities, with the most prominent being anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibition. The following tables summarize the key quantitative data from various studies, allowing for a comparative analysis of the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of benzofuran-piperazine derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is the standard metric reported.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Benzofuran-Piperazine Derivatives

Compound IDA549 (Lung Cancer)HeLa (Cervical Cancer)SGC7901 (Gastric Cancer)MCF-7 (Breast Cancer)Panc-1 (Pancreatic Cancer)Reference
Derivative 16 0.12-2.75--[1][2]
Derivative 18 0.893.454.12--[1]
Derivative 22 1.235.676.89--[1]
Compound 9h 1.71--2.920.94[3]
Compound 11d -----[3]
Cisplatin (Control) 12.58.59.2--[1]
Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Inhibition of Nitric Oxide Production (IC50 in µM)

Compound IDCell LineIC50 (µM)Reference
Derivative 16 RAW 264.75.28[1][2]
Derivative 18 RAW 264.7< 10[1]
Derivative 22 RAW 264.7< 10[1]
Acetylcholinesterase (AChE) Inhibition

Certain benzofuran-piperazine derivatives have been explored for their potential in treating Alzheimer's disease by inhibiting AChE.

Table 3: Acetylcholinesterase Inhibition (IC50 in µM)

Compound IDAChE IC50 (µM)Reference
Series 7c 0.058[4]
Series 7e 0.086[4]
Donepezil (Control) 0.049[4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of benzofuran-piperazine derivatives.

Synthesis of Benzofuran-Piperazine Derivatives

The general synthesis involves a multi-step process, starting from substituted salicylaldehydes.

Experimental Workflow: General Synthesis

synthesis_workflow sub_salicylaldehyde Substituted Salicylaldehyde benzofuran 2-Benzoylbenzofuran Intermediate sub_salicylaldehyde->benzofuran Step 1 reagent1 α-Bromoacetophenone K2CO3, Acetone, Reflux benzofuran_piperazine Benzofuran-Piperazine Core benzofuran->benzofuran_piperazine Step 2 reagent2 Piperazine K2CO3, DMF, 110°C final_product Final Benzofuran-Piperazine Derivative benzofuran_piperazine->final_product Step 3 reagent3 Alkyl/Aryl Halide (R-X)

Caption: General synthetic route for benzofuran-piperazine derivatives.

Protocol:

  • Synthesis of 2-Benzoylbenzofuran Intermediate: A mixture of a substituted salicylaldehyde (1 equivalent), an appropriate α-bromoacetophenone (1 equivalent), and potassium carbonate (K₂CO₃, 2 equivalents) in acetone is refluxed for 4-6 hours. After completion, the solvent is evaporated, and the residue is purified.[1]

  • Formation of Benzofuran-Piperazine Core: The 2-benzoylbenzofuran intermediate (1 equivalent) is dissolved in dimethylformamide (DMF), and piperazine (1.2 equivalents) and K₂CO₃ (2 equivalents) are added. The mixture is heated to 110°C for 2-4 hours. The product is then isolated and purified.[1]

  • Final Derivatization: The benzofuran-piperazine core (1 equivalent) is reacted with a suitable alkyl or aryl halide (R-X, 1.1 equivalents) in the presence of a base like K₂CO₃ in a solvent such as DMF or acetonitrile to yield the final derivative.

In Vitro Anticancer Assays

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the control.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells using FITC-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry, differentiating between live, early apoptotic, late apoptotic, and necrotic cells.

This assay uses a DNA-staining dye (e.g., Propidium Iodide) and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzofuran-piperazine derivatives is crucial for rational drug design and development.

CDK2 Inhibition Pathway in Cancer

Many benzofuran-piperazine derivatives exert their anticancer effects by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5]

cdk2_pathway cluster_g1 G1 Phase cluster_s S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates CyclinE_CDK2->Rb hyperphosphorylates Benzofuran_Piperazine Benzofuran-Piperazine Derivative Benzofuran_Piperazine->CyclinE_CDK2 inhibits apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_damage DNA Damage Bax_Bak Bax/Bak Activation DNA_damage->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Executioner_Caspases Executioner Caspases (Caspase-3, -7) Apoptosome->Executioner_Caspases Death_Ligand Death Ligand (FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis lps_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Benzofuran_Piperazine Benzofuran-Piperazine Derivative Benzofuran_Piperazine->NFkB inhibits

References

Potential Therapeutic Targets of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising therapeutic landscape of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate analogs. This core scaffold has emerged as a versatile platform for the development of novel therapeutic agents, with derivatives demonstrating significant potential in oncology and inflammatory diseases. This document provides a comprehensive overview of the key molecular targets, quantitative biological data, detailed experimental methodologies, and relevant signaling pathways associated with these compounds.

Core Structure and Therapeutic Potential

This compound serves as a foundational chemical moiety from which a diverse range of analogs can be synthesized. The inherent structural features of the benzofuran and piperazine rings provide a unique framework for molecular interactions with various biological targets. Research has primarily focused on modifying the piperazine nitrogen, leading to the discovery of potent anticancer and anti-inflammatory agents.

Anticancer Therapeutic Targets

Analogs of this compound have demonstrated significant anticancer activity, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). Furthermore, other derivatives have shown cytotoxic effects against a range of cancer cell lines, suggesting broader therapeutic applications in oncology.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A significant therapeutic target for this class of compounds is CDK2, a key regulator of cell cycle progression, particularly during the G1/S transition. Dysregulation of CDK2 activity is a common hallmark of many cancers. Specific 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II CDK2 inhibitors.[1]

Quantitative Data: CDK2 Inhibition and Anticancer Activity

Compound IDModificationCDK2 IC₅₀ (nM)[1]Panc-1 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]A549 IC₅₀ (µM)[1]
9h m-trifluoromethylphenylthiosemicarbazide40.910.942.921.71
11d p-chlorophenylsemicarbazide41.703.124.882.99
11e p-bromophenylsemicarbazide46.884.316.023.87
13c p-methoxyphenylhydrazone52.635.237.144.95
Staurosporine (Reference) -56.76---
Cisplatin (Reference) --6.985.456.72

IC₅₀ values represent the half-maximal inhibitory concentration.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates S_Phase_Genes->S Analogs Benzofuran-Piperazine Analogs Analogs->CDK2_CyclinE Inhibition

CDK2 signaling pathway and inhibition by analogs.
General Cytotoxic Activity

Other analogs with an N-aryl piperazine moiety have demonstrated potent cytotoxic activity against various human tumor cell lines, although the precise molecular targets for some of these are still under investigation.

Quantitative Data: Anticancer Activity of N-Aryl Piperazine Analogs

Compound IDModificationA549 IC₅₀ (µM)SGC7901 IC₅₀ (µM)
16 2-(4-fluorophenyl)-2-oxoethyl0.122.75

Data from a study on benzofuran derivatives with N-aryl piperazine moieties.

Anti-inflammatory Therapeutic Targets

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties. The primary mechanism of action identified is the suppression of pro-inflammatory signaling pathways, specifically the NF-κB and MAPK pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Certain heterocyclic/benzofuran hybrids containing a piperazine linkage have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is attributed to the downregulation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

Compound IDModificationNO Inhibition IC₅₀ (µM)
5d 4-(4-chlorophenyl)piperazin-1-yl52.23

Data from a study on heterocyclic/benzofuran hybrids.

Signaling Pathway: NF-κB and MAPK Inhibition

Inflammatory_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Genes Activates Transcription Factors NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_IkB->IkB Degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Nucleus->Inflammatory_Genes Analogs Benzofuran-Piperazine Analogs Analogs->MAPK Inhibition Analogs->IKK Inhibition

Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound analogs. Specific details may vary between laboratories and should be optimized accordingly.

Synthesis of Analogs

A general synthetic route for creating analogs involves the modification of the piperazine moiety of the core structure.

Experimental Workflow: Analog Synthesis

Synthesis_Workflow Start Ethyl 5-(piperazin-1-yl)benzofuran- 2-carboxylate Reaction Reaction in suitable solvent with base Start->Reaction Reagent Appropriate Electrophile (e.g., R-X, R-COCl) Reagent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Analog Characterization->Final

General workflow for the synthesis of analogs.
In Vitro Anticancer Assays

This assay determines the ability of a compound to inhibit the enzymatic activity of CDK2.

  • Reaction Setup : Prepare a reaction mixture containing CDK2/Cyclin E, a suitable substrate (e.g., Histone H1), and ATP in a kinase buffer.

  • Compound Addition : Add serial dilutions of the test compound to the reaction mixture.

  • Incubation : Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection : Quantify the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis : Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment : Treat cells with the test compound for a specified time.

  • Harvest and Fix : Harvest the cells and fix them in cold 70% ethanol.

  • Staining : Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis : Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment : Treat cells with the test compound.

  • Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature.

  • Flow Cytometry : Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis : Quantify the percentage of apoptotic cells.

In Vitro Anti-inflammatory Assays

This assay measures the production of NO by macrophages.

  • Cell Seeding : Seed RAW 264.7 macrophages in a 96-well plate.

  • Compound Pre-treatment : Pre-treat the cells with test compounds for 1 hour.

  • LPS Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation : Incubate for 24 hours.

  • Griess Assay : Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis : Calculate the percentage of NO inhibition and determine the IC₅₀ value.

This technique is used to detect the levels of key proteins in these signaling pathways.

  • Cell Treatment and Lysis : Treat cells with the compound and/or LPS, then lyse the cells to extract proteins.

  • Protein Quantification : Determine the protein concentration of the lysates.

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting : Probe the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p65, IκBα, p38, JNK, ERK).

  • Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Analysis : Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion

This compound analogs represent a promising class of compounds with demonstrated therapeutic potential in oncology and inflammation. The ability to target key proteins such as CDK2 and modulate critical signaling pathways like NF-κB and MAPK underscores their significance in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize these versatile scaffolds for the development of next-generation therapeutics. Further in-vivo studies are warranted to translate the in-vitro efficacy of these promising analogs into clinical applications.

References

In Vitro Screening of Novel Piperazinylbenzofuran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel piperazinylbenzofuran compounds, a class of molecules that has demonstrated significant potential in therapeutic areas such as oncology and inflammatory diseases. This document outlines detailed experimental protocols for key assays, presents quantitative biological data for representative compounds, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

Piperazinylbenzofuran derivatives have been primarily investigated for their anticancer and anti-inflammatory properties. The following tables summarize the in vitro activity of several novel compounds from this class.

Table 1: Anticancer Activity of Piperazinylbenzofuran Derivatives (MTT Assay)
Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
9h Panc-1Pancreatic Cancer0.94[1]
MCF-7Breast Cancer2.92[1]
A549Lung Carcinoma1.71[1]
9e Panc-1Pancreatic Cancer3.29[1]
MCF-7Breast Cancer5.89[1]
A549Lung Carcinoma5.24[1]
11d Panc-1Pancreatic Cancer1.04[1]
MCF-7Breast Cancer2.98[1]
A549Lung Carcinoma1.71[1]
13b Panc-1Pancreatic Cancer1.04[1]
MCF-7Breast Cancer2.98[1]
A549Lung Carcinoma1.71[1]
Cisplatin (Reference) Panc-1Pancreatic Cancer6.98[1]
MCF-7Breast Cancer5.45[1]
A549Lung Carcinoma6.72[1]
Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity
Compound IDIC50 (nM)Reference
9h 40.91[1][2][3]
11d 41.70[1][2][3]
11e 46.88[1][2][3]
13c 52.63[1][2][3]
Staurosporine (Reference) 56.76[1][2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays utilized in the screening of piperazinylbenzofuran compounds.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Piperazinylbenzofuran compounds

  • Human cancer cell lines (e.g., Panc-1, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazinylbenzofuran compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the CDK2 enzyme, which is crucial for cell cycle progression.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Piperazinylbenzofuran compounds

  • Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin complex, and the piperazinylbenzofuran compound at various concentrations.

  • Initiation of Reaction: Add Histone H1 and [γ-³²P]ATP to initiate the reaction. Incubate the mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Quantification in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Piperazinylbenzofuran compounds

  • Lipopolysaccharide (LPS)

  • DMEM medium with 10% FBS

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazinylbenzofuran compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for In Vitro Screening

G cluster_0 Anticancer Activity Screening cluster_1 Anti-inflammatory Activity Screening A Seed Cancer Cells (e.g., Panc-1, MCF-7) B Treat with Piperazinylbenzofuran Compounds (48h) A->B C Add MTT Reagent (4h) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F G Seed RAW 264.7 Cells H Pre-treat with Compounds (1h) G->H I Stimulate with LPS (24h) H->I J Collect Supernatant I->J K Griess Reaction J->K L Measure Absorbance (540 nm) K->L M Calculate NO Inhibition L->M

Caption: General workflow for in vitro anticancer and anti-inflammatory screening.

CDK2-Mediated Cell Cycle Progression Pathway

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle CyclinE Cyclin E Active_CDK2_E CDK2/Cyclin E (Active) CyclinE->Active_CDK2_E CyclinA Cyclin A Active_CDK2_A CDK2/Cyclin A (Active) CyclinA->Active_CDK2_A CDK2 CDK2 CDK2->Active_CDK2_E binds CDK2->Active_CDK2_A binds Rb Rb Active_CDK2_E->Rb phosphorylates S_Phase S Phase Progression Active_CDK2_A->S_Phase promotes E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates pRb pRb pRb->E2F releases Inhibitor Piperazinylbenzofuran Inhibitor Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by piperazinylbenzofuran compounds.

LPS-Induced Inflammatory Signaling Pathway in Macrophages

G cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active, Nuclear) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO Inhibitor Piperazinylbenzofuran Compound Inhibitor->IKK may inhibit Inhibitor->NFkB_nuc may inhibit translocation

References

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its unique structural features, combining a benzofuran moiety with a piperazine ring, have been exploited to develop therapeutics targeting the central nervous system and various cancers. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways. The most prominent drug molecule synthesized from this scaffold is Vilazodone, an antidepressant approved for the treatment of major depressive disorder.

Chemical Properties and Synthesis

This compound is a drug intermediate used in the synthesis of various active compounds.[1] Its chemical structure, characterized by the fusion of a benzene and a furan ring, along with a piperazine substituent, provides a template for diverse chemical modifications.

Several synthetic routes for this compound have been reported, often as a key step in the total synthesis of Vilazodone. One common approach involves the reaction of a 5-aminobenzofuran-2-carboxylic acid ethyl ester with bis(2-chloroethyl)amine. Another patented method starts from 6-nitrocoumarin and proceeds through addition, ring-opening, intramolecular cyclization, nitro reduction, and piperazine ring formation to yield the target compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully utilized to develop compounds for two primary therapeutic areas: Central Nervous System (CNS) disorders and oncology.

Central Nervous System Disorders: The Vilazodone Story

The most notable application of this scaffold is in the synthesis of Vilazodone, an antidepressant with a dual mechanism of action. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[2] This combined activity is thought to contribute to its efficacy in treating major depressive disorder, potentially with a faster onset of action and a lower incidence of sexual side effects compared to traditional SSRIs.[3][4]

Mechanism of Action of Vilazodone:

Vilazodone enhances serotonergic activity in the central nervous system through two distinct mechanisms:[2]

  • Serotonin Reuptake Inhibition: Like other SSRIs, Vilazodone binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing its concentration.

  • 5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors. These receptors are present both presynaptically (as autoreceptors that regulate serotonin release) and postsynaptically. Partial agonism at these receptors is believed to contribute to the overall antidepressant effect.

The binding affinities of Vilazodone for its primary targets are presented in the table below.

TargetBinding Affinity (Ki)Reference
Serotonin Transporter (SERT)0.1 nM[5]
5-HT1A Receptor2.1 nM (IC50)[5]

Table 1: Binding affinities of Vilazodone for its primary molecular targets.

vilazodone_mechanism

Anticancer Activity

Recent research has highlighted the potential of the benzofuran-piperazine scaffold in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung, cervical, colon, and breast cancers.

The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) through various signaling pathways. Some derivatives have been shown to target the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[6] Others induce apoptosis through a p53-dependent pathway or by causing endoplasmic reticulum stress.[7][8]

The following table summarizes the in vitro anticancer activity of selected benzofuran-piperazine derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 A549 (Lung)0.12[9]
SGC7901 (Gastric)2.75[9]
Compound 8c A549 (Lung)0.12[10]
Compound 8d A549 (Lung)0.43[10]
Compound 17i MCF-7 (Breast)2.90[11]
MGC-803 (Gastric)5.85[11]
H460 (Lung)2.06[11]
A549 (Lung)5.74[11]
THP-1 (Leukemia)6.15[11]
Benzofuran derivative 26 MCF-7 (Breast)0.057[6]
Benzofuran derivative 36 MCF-7 (Breast)0.051[6]

Table 2: In vitro anticancer activity of selected benzofuran-piperazine derivatives.

anticancer_pathway

Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of the core scaffold and its subsequent elaboration into a final active pharmaceutical ingredient, based on methodologies described in the literature.

Protocol 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This protocol is a composite of several patented methods.[12][13][14]

Materials:

  • 5-Aminobenzofuran-2-carboxylic acid ethyl ester

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium carbonate

  • Isopropanol

  • Dichloromethane

  • Water

Procedure:

  • To a reaction flask, add 5-aminobenzofuran-2-carboxylic acid ethyl ester, bis(2-chloroethyl)amine hydrochloride, and sodium carbonate in isopropanol.

  • Heat the reaction mixture to 50-60°C and stir for 4 hours.

  • Filter off the insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

  • To the residue, add water and dichloromethane and perform a liquid-liquid extraction.

  • Separate the organic layer and concentrate it under reduced pressure to obtain a slurry.

  • Filter the slurry and dry the solid product under vacuum to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

synthesis_workflow

Protocol 2: Synthesis of Vilazodone from Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This protocol is based on the known synthesis of Vilazodone.[15][16]

Materials:

  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

  • 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

  • Triethylamine (Et3N)

  • Potassium carbonate (K2CO3)

  • Appropriate solvent (e.g., DMF or Acetonitrile)

  • Ammonia source (for final aminolysis)

Procedure:

  • N-Alkylation:

    • Dissolve ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in a suitable solvent.

    • Add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and a base such as triethylamine or potassium carbonate.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, perform a standard aqueous workup and purify the intermediate ester by crystallization or chromatography.

  • Ammonolysis:

    • Treat the purified intermediate ester with a source of ammonia (e.g., methanolic ammonia or formamide followed by hydrolysis) to convert the ethyl ester to the primary amide.

    • This step yields Vilazodone free base.

  • Salt Formation (Optional):

    • To prepare the hydrochloride salt, treat the Vilazodone free base with hydrochloric acid in a suitable solvent.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its application in the development of the antidepressant Vilazodone has already made a significant impact on the treatment of CNS disorders. Furthermore, the emerging data on the potent anticancer activities of its derivatives open up exciting new avenues for drug discovery. The versatility of this core, allowing for modifications at the piperazine nitrogen and the benzofuran ring, ensures its continued relevance in the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and selective cancer therapies, medicinal chemists are increasingly turning their attention to the intricate molecular architecture of heterocyclic compounds. Among these, benzofuran derivatives, particularly those hybridized with a piperazine moiety, have emerged as a promising class of therapeutic agents. This technical guide delves into the core of their structure-activity relationship (SAR), offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and the nuanced interplay between chemical structure and anticancer efficacy.

The core structure, ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, serves as a versatile scaffold for the development of potent anticancer compounds. The inherent biological activities of both the benzofuran nucleus and the piperazine ring, when strategically combined, have been shown to yield derivatives with significant cytotoxic effects against a range of cancer cell lines. This guide will explore the SAR of these derivatives, with a particular focus on their role as inhibitors of key cellular targets such as Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Structure-Activity Relationship (SAR) Data

The potency of benzofuran-piperazine derivatives is profoundly influenced by the nature and position of substituents on both the benzofuran core and the piperazine ring. The following tables summarize the quantitative data from studies on a series of 3-(piperazinylmethyl)benzofuran derivatives, highlighting their inhibitory activity against CDK2 and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro CDK2 Inhibitory Activity of 3-(Piperazinylmethyl)benzofuran Derivatives

Compound IDR Group (Substitution on Piperazine)IC50 (nM) vs. CDK2
9h 3-CF3-phenyl40.91
11d 4-Cl-3-CF3-phenyl41.70
11e Pyridyl46.88
13c 4-OCH3-phenyl52.63
Staurosporine (Reference) -56.76

Data extracted from a study on novel CDK2 inhibitors, demonstrating that specific substitutions on the piperazine moiety can lead to potent enzymatic inhibition.[1]

Table 2: Antiproliferative Activity of Selected Benzofuran-Piperazine Derivatives

Compound IDPanc-1 (Pancreatic Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)
9e ---
9h 0.942.921.71
11d ---
13b ---
Cisplatin (Reference) 6.985.456.72

This table showcases the potent cytotoxic effects of lead compounds against various cancer cell lines, with compound 9h exhibiting superior activity compared to the standard chemotherapeutic agent, cisplatin.[2]

Table 3: Cytotoxicity on Normal Cell Line

Compound IDMRC-5 (Normal Lung Fibroblasts) IC50 (µM)Selectivity Index (SI) vs. A-549
9e 52.009.92
9h 27.7016.20
11d 74.0024.75
13b 18.1010.58

The selectivity index highlights the preferential cytotoxicity of these derivatives towards cancer cells over normal cells, a critical attribute for potential therapeutic candidates.[1][2]

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of reliable SAR studies. This section provides an overview of the key protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-(Piperazinylmethyl)benzofuran Derivatives

A multi-step synthesis is typically employed to generate the target benzofuran-piperazine hybrids. The following is a generalized procedure based on reported literature[1]:

  • Formation of the Benzofuran Core: The synthesis often commences with the cyclization of a substituted phenol to form the benzofuran ring system.

  • Bromination: The 3-methyl group of the benzofuran-2-carboxylate is activated for subsequent nucleophilic substitution via bromination using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, under reflux.

  • Piperazine Coupling: The resulting 3-(bromomethyl)benzofuran derivative is then reacted with the desired N-substituted piperazine in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a solvent like acetone, under reflux, to yield the final product.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro CDK2 Inhibition Assay

The inhibitory effect of the synthesized compounds on CDK2 activity is a key determinant of their mechanism of action.

  • Reaction Mixture Preparation: A reaction mixture containing recombinant CDK2 enzyme, a suitable substrate (e.g., a histone peptide), and ATP in a kinase assay buffer is prepared.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is a luminescent assay where the luminescent signal is inversely correlated with the amount of CDK2 inhibition.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the logical flow of research and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

cluster_synthesis Synthesis Workflow Start Start Benzofuran_Core Benzofuran Core Formation Start->Benzofuran_Core Bromination Bromination at C3 Benzofuran_Core->Bromination Piperazine_Coupling Piperazine Coupling Bromination->Piperazine_Coupling Purification Purification Piperazine_Coupling->Purification Final_Compound Final Compound Purification->Final_Compound

Caption: A generalized workflow for the synthesis of 3-(piperazinylmethyl)benzofuran derivatives.

Compound Benzofuran-Piperazine Derivative CDK2 CDK2 Compound->CDK2 Inhibition Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Promotes Apoptosis Apoptosis CDK2->Apoptosis Inhibits Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation

Caption: Proposed mechanism of action via CDK2 inhibition leading to cell cycle arrest and apoptosis.

cluster_evaluation Biological Evaluation Workflow Synthesized_Compounds Synthesized Derivatives In_Vitro_Anticancer In Vitro Anticancer Screening (MTT Assay) Synthesized_Compounds->In_Vitro_Anticancer CDK2_Inhibition CDK2 Inhibition Assay Synthesized_Compounds->CDK2_Inhibition SAR_Analysis SAR Analysis In_Vitro_Anticancer->SAR_Analysis CDK2_Inhibition->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A logical workflow for the biological evaluation and lead identification of novel derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a crucial intermediate in the synthesis of Vilazodone[1][2], an antidepressant approved for the treatment of major depressive disorder. The benzofuran and piperazine moieties are privileged structures in medicinal chemistry, known for their broad range of biological activities[3][4]. The synthesis of this intermediate is a key step in the overall production of Vilazodone and other related pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound starting from Ethyl 5-aminobenzofuran-2-carboxylate. The described method involves the construction of the piperazine ring onto the 5-amino position of the benzofuran core.

Synthetic Strategy

The primary synthetic route detailed herein is the direct cyclization of Ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)amine hydrochloride. This method builds the piperazine ring directly onto the aniline intermediate[5][6]. The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) at an elevated temperature to facilitate the nucleophilic substitution reactions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Start Ethyl 5-aminobenzofuran-2-carboxylate ReactionStep Cyclization (110°C, 48h) Reagent Bis(2-chloroethyl)amine hydrochloride Solvent DMF Product This compound ReactionStep->Product Work-up & Purification

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Ethyl 5-aminobenzofuran-2-carboxylate

  • Bis(2-chloroethyl)amine hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.05 eq)[6].

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 48 hours[6]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes of the aqueous phase).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane to afford the pure this compound[1].

Quantitative Data Summary
CompoundStarting Material/ProductMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentTypical Yield (%)Purity (%)
Ethyl 5-aminobenzofuran-2-carboxylateStarting MaterialC₁₁H₁₁NO₃205.211.0->98
Bis(2-chloroethyl)amine hydrochlorideReagentC₄H₁₀Cl₃N178.491.05->98
This compoundProductC₁₅H₁₈N₂O₃274.31[7]-60-75[1][6]>97[1]

Signaling Pathways and Logical Relationships

The synthesis described is a chemical transformation and does not directly involve biological signaling pathways. The logical relationship is a straightforward multi-step chemical synthesis.

Synthetic Pathway Diagram

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Target Synthesis A Ethyl 5-nitrobenzofuran-2-carboxylate B Ethyl 5-aminobenzofuran-2-carboxylate A->B Reduction (e.g., H₂, Pd/C) D This compound B->D Cyclization (DMF, 110°C) C Bis(2-chloroethyl)amine hydrochloride C->D

Caption: Overall synthetic pathway from the nitro-precursor to the final product.

Conclusion

The protocol outlined provides a reliable method for the synthesis of this compound, a key intermediate for the production of Vilazodone. The procedure is well-documented in the scientific literature and patents, offering good yields and high purity of the final product. Researchers in the field of medicinal chemistry and drug development can utilize this protocol for the efficient synthesis of this important building block. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain the desired product in high quality.

References

Application Notes and Protocols for the Synthesis of a Key Vilazodone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vilazodone is an antidepressant medication used for the treatment of major depressive disorder.[1][2] It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The synthesis of vilazodone involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide.[1][3] This document provides a detailed protocol for the synthesis of the crucial intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, from 5-cyanoindole. This intermediate is essential for the subsequent construction of the final vilazodone molecule.[4]

The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile can be achieved through various synthetic routes.[2][3] A common and effective method involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone.[1] An alternative approach is the Fischer indole synthesis, which starts from 4-cyanophenylhydrazine.[2][3] The protocol detailed below focuses on the Friedel-Crafts acylation and subsequent reduction, a widely utilized method in the production of this key intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. Acylation5-cyanoindole, 4-chlorobutyryl chlorideAluminum chlorideDichloromethane, Nitromethane5-10Not SpecifiedNot SpecifiedNot Specified
2. Reduction3-(4-chlorobutyryl)-5-cyanoindoleSodium borohydrideTetrahydrofuranRoom Temperature1-8Not SpecifiedNot Specified
Overall5-cyanoindole~74 (via Fischer Indole Synthesis)>99

Note: Specific yield and purity for each step can vary based on reaction scale and purification methods. The overall yield and purity provided are based on an alternative efficient synthesis route for comparison.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole (Acylation)

This protocol outlines the Friedel-Crafts acylation of 5-cyanoindole.

Materials:

  • 5-cyanoindole

  • 4-chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Nitromethane (CH₃NO₂)

  • Ice water

  • Round-bottom flask

  • Stirrer

  • Cooling bath

Procedure:

  • In a clean and dry round-bottom flask, add dichloromethane and nitromethane.

  • Protect the reactor with a nitrogen atmosphere and begin stirring while cooling the mixture.

  • Carefully add aluminum chloride to the cooled solvent mixture, maintaining a temperature of approximately 5°C.

  • Slowly add 4-chlorobutyryl chloride to the mixture, ensuring the temperature is maintained between 5-10°C. Stir until uniform.

  • In a separate reactor, dissolve 5-cyanoindole in a suitable solvent with stirring until fully dissolved.

  • Cool the 5-cyanoindole solution to 0°C.

  • Transfer the cooled 5-cyanoindole solution to the reactor containing the aluminum chloride and 4-chlorobutyryl chloride mixture.

  • After the reaction is complete, quench the reaction by carefully adding ice water to the reactor.

  • The crude 3-(4-chlorobutyryl)-5-cyanoindole can then be used in the next step, often without extensive purification.

Protocol 2: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Reduction)

This protocol describes the reduction of the ketone intermediate to the final chlorobutyl indole intermediate.

Materials:

  • Crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in tetrahydrofuran.

  • Stir the reaction mixture at room temperature for 1-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile can be further purified by recrystallization from a suitable solvent like isopropyl acetate to achieve high purity.[5]

Mandatory Visualization

The following diagrams illustrate the synthetic pathway for the vilazodone intermediate and the overall logical workflow.

Synthesis_Pathway A 5-Cyanoindole C 3-(4-chlorobutyryl)- 5-cyanoindole A->C AlCl3, CH2Cl2/CH3NO2 B 4-Chlorobutyryl chloride B->C E 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile (Vilazodone Intermediate) C->E THF D Sodium borohydride D->E

Caption: Synthetic pathway for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Experimental_Workflow start Start acylation Step 1: Friedel-Crafts Acylation (5-cyanoindole + 4-chlorobutyryl chloride) start->acylation reduction Step 2: Reduction (Ketone to Alkane) acylation->reduction workup Work-up & Extraction reduction->workup purification Purification (Recrystallization) workup->purification product Final Product: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile purification->product

Caption: Experimental workflow for the synthesis of the vilazodone intermediate.

References

Application Notes and Protocols for the Synthesis of Vilazodone Utilizing Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor. This dual mechanism of action is believed to enhance its therapeutic efficacy. A key intermediate in the chemical synthesis of Vilazodone is Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate. This document provides detailed application notes and experimental protocols for the synthesis of Vilazodone, focusing on the preparation and utilization of this crucial benzofuran derivative. The synthetic pathway involves the preparation of two key intermediates: this compound and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, followed by their condensation to form Vilazodone.

Introduction

The synthesis of Vilazodone is a multi-step process that has been optimized for scalability and efficiency in pharmaceutical manufacturing.[1] The convergent synthetic approach, which involves the separate synthesis of two complex intermediates followed by their coupling, is a common strategy to maximize overall yield and purity.[1] this compound constitutes the benzofuran-piperazine moiety of the final drug molecule. Its synthesis and purification are critical for achieving high-purity Vilazodone. This document outlines the synthetic route, provides detailed experimental procedures, and summarizes quantitative data for key reaction steps.

Synthetic Pathway Overview

The overall synthesis of Vilazodone can be conceptually divided into three main stages:

  • Synthesis of this compound.

  • Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

  • Condensation of the two key intermediates to yield Vilazodone, followed by final processing.

An alternative efficient synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile has been reported starting from 4-cyano phenyl hydrazine with an overall yield of 74%.[2] A scalable manufacturing process for Vilazodone hydrochloride has been developed with a total yield of 56.2% and a purity of 99.93%.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis starting from 5-nitrobenzofuran-2-carboxylic acid ethyl ester.

Step 1a: Reduction of 5-nitrobenzofuran-2-carboxylic acid ethyl ester

  • Materials: 5-nitrobenzofuran-2-carboxylic acid ethyl ester, Ethanol, 5% Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • In a reaction vessel, dissolve 20.0 g of 5-nitrobenzofuran-2-carboxylic acid ethyl ester in 300 ml of ethanol.[3]

    • Add 2 g of 5% Pd/C to the solution.[3]

    • Purge the vessel with hydrogen gas twice.[3]

    • Pressurize the vessel with hydrogen to 0.3-0.5 MPa and stir the reaction mixture at 10-30 °C for 3 hours.[3]

    • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the catalyst.[3]

    • Concentrate the filtrate under reduced pressure until dry to obtain 5-aminobenzofuran-2-carboxylic acid ethyl ester.[3]

  • Expected Yield: 98% (17.1 g).[3]

Step 1b: Formation of the Piperazine Ring

  • Materials: 5-aminobenzofuran-2-carboxylic acid ethyl ester, Bis(2-chloroethyl)amine hydrochloride, Sodium carbonate, Isopropanol, Dichloromethane.

  • Procedure:

    • In a reaction flask, combine 20.0 g of 5-aminobenzofuran-2-carboxylic acid ethyl ester, 20.0 g of bis(2-chloroethyl)amine hydrochloride, and 20 g of sodium carbonate in 300 ml of isopropanol.[3]

    • Heat the mixture to 50-60 °C and stir for 4 hours.[3]

    • Filter off any insoluble materials.[3]

    • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.[3]

    • Add 200 ml of water and extract with 200 ml of dichloromethane.[3]

    • Concentrate the organic layer under reduced pressure to obtain a slurry.[3]

    • Filter the slurry and dry the solid in a vacuum oven at 40-50 °C to yield this compound.[3]

Protocol 2: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This protocol describes a common industrial method involving Friedel-Crafts acylation followed by reduction.

Step 2a: Friedel-Crafts Acylation of 5-Cyanoindole

  • Materials: 5-Cyanoindole, Dichloromethane, Nitromethane, Aluminum chloride, 4-Chlorobutyryl chloride.

  • Procedure:

    • In a clean reactor, add 450 ml of dichloromethane and nitromethane.[1] Purge with nitrogen and cool the mixture.

    • Add 40 g of aluminum chloride while maintaining the temperature at 5 °C.[1]

    • Slowly add 45 g of 4-chlorobutyryl chloride, keeping the temperature between 5-10 °C.[1]

    • In a separate reactor, dissolve 5-cyanoindole in a suitable solvent.[1]

    • Transfer the 5-cyanoindole solution to the first reactor and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding ice water.[1]

    • Separate the organic layer, wash, dry, and concentrate to obtain crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.

Step 2b: Reduction of the Ketone

  • Materials: 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, Tetrahydrofuran (THF), Sodium borohydride.

  • Procedure:

    • Suspend 5.0 g of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile in 150 ml of THF.[4]

    • Add 1.15 g of sodium borohydride and stir the mixture at 20-30 °C until the reaction is complete.[4]

    • Quench the reaction with water.[4]

    • Extract the product with an organic solvent, and then crystallize from toluene to afford 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[4]

  • Expected Yield: 70%.[4]

Protocol 3: Synthesis of Vilazodone

This protocol describes the final condensation step.

  • Materials: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(1-piperazinyl)-benzofuran-2-carboxamide, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 1.0 equivalent of 5-(1-piperazinyl)-benzofuran-2-carboxamide in DMF.

    • Heat the reaction mixture to 100 °C and stir overnight.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water to precipitate the crude Vilazodone.

    • The crude product can be purified by recrystallization or chromatography.[5]

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic steps.

Reaction Step Starting Material Product Reported Yield Reference
Reduction5-nitrobenzofuran-2-carboxylic acid ethyl ester5-aminobenzofuran-2-carboxylic acid ethyl ester98%[3]
Ketone Reduction3-(4-chlorobutyryl)-1H-indole-5-carbonitrile3-(4-chlorobutyl)-1H-indole-5-carbonitrile70%[4]
Overall Synthesis4-cyano phenyl hydrazine3-(4-chlorobutyl)-1H-indole-5-carbonitrile74%[2]
Overall Synthesis(Starting materials for convergent synthesis)Vilazodone Hydrochloride56.2%[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the convergent synthesis of Vilazodone.

Vilazodone_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis 5-nitro_ester 5-Nitrobenzofuran- 2-carboxylic acid ethyl ester 5-amino_ester 5-Aminobenzofuran- 2-carboxylic acid ethyl ester 5-nitro_ester->5-amino_ester Reduction benzofuran_piperazine Ethyl 5-piperazin-1-yl- benzofuran-2-carboxylate 5-amino_ester->benzofuran_piperazine Cyclization benzofuran_amide 5-(1-piperazinyl)- benzofuran-2-carboxamide benzofuran_piperazine->benzofuran_amide Amidation Vilazodone Vilazodone benzofuran_amide->Vilazodone Condensation 5-cyanoindole 5-Cyanoindole ketone_intermediate 3-(4-chlorobutyryl)- 1H-indole-5-carbonitrile 5-cyanoindole->ketone_intermediate Friedel-Crafts Acylation chloro_intermediate 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile ketone_intermediate->chloro_intermediate Reduction chloro_intermediate->Vilazodone

Caption: Convergent synthetic workflow for Vilazodone.

Mechanism of Action: Signaling Pathway

Vilazodone exhibits a dual mechanism of action, which is depicted in the signaling pathway below.

Vilazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release SERT Serotonin Transporter (SERT) 5HT1A_auto 5-HT1A Autoreceptor Serotonin Serotonin (5-HT) Serotonin_release->Serotonin Serotonin->SERT Reuptake Serotonin->5HT1A_auto 5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->5HT1A_post Signal_transduction Signal Transduction (e.g., SRC/MAPK pathway) 5HT1A_post->Signal_transduction Neuronal_response Antidepressant Effect Signal_transduction->Neuronal_response Vilazodone_drug Vilazodone Vilazodone_drug->SERT Inhibits Vilazodone_drug->5HT1A_auto Partial Agonist Vilazodone_drug->5HT1A_post Partial Agonist

Caption: Dual mechanism of action of Vilazodone.

Conclusion

The synthesis of Vilazodone via the coupling of this compound and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a well-established and efficient method. The protocols provided in these application notes offer a detailed guide for the laboratory-scale synthesis of this important antidepressant. Careful control of reaction conditions and purification procedures at each step are crucial for obtaining high-purity Vilazodone suitable for pharmaceutical applications. The dual-action mechanism of Vilazodone, targeting both the serotonin transporter and the 5-HT1A receptor, underscores its unique pharmacological profile.

References

Reaction conditions for coupling Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate with indole moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate with an indole moiety. This reaction is a key step in the synthesis of various biologically active molecules, including analogues of the antidepressant Vilazodone. Two primary synthetic strategies are presented: a direct N-arylation via Buchwald-Hartwig amination and a nucleophilic substitution approach.

Introduction

The linkage of indole, piperazine, and benzofuran scaffolds is a common motif in medicinal chemistry, yielding compounds with significant pharmacological activity. The efficient formation of the C-N bond between the piperazine nitrogen and the indole ring is a critical transformation in the synthesis of these complex molecules. This document outlines optimized reaction conditions and detailed protocols for achieving this coupling, providing researchers with a practical guide for their synthetic endeavors.

Data Presentation: Comparative Overview of Reaction Conditions

The choice of reaction conditions is critical for the successful coupling of this compound with an indole moiety. The following tables summarize typical quantitative data for the two main synthetic approaches.

Table 1: Buchwald-Hartwig N-Arylation of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate with Haloindoles

EntryHalo-IndoleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromoindolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2475-85
25-IodoindolePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane11018-2470-80
35-BromoindoleRuPhos-Pd-G3 (3)-K₃PO₄t-BuOH901680-90

Table 2: Nucleophilic Substitution of a Halogenated Indole Derivative with Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

EntryIndole SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-(4-Chlorobutyl)-5-cyanoindoleK₂CO₃, NaIDMF80-9012-1685-95[1]
23-(4-Bromobutyl)-1H-indoleEt₃NAcetonitrileReflux8-1280-90Analogous to[2]
33-(4-Chlorobutyl)-5-cyanoindoleDIPEADMSO10010~90Analogous to[3]

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate with a halo-indole.

Materials:

  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

  • 5-Bromoindole (or 5-iodoindole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.2 mmol), 5-bromoindole (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Nucleophilic Substitution

This protocol is adapted from the synthesis of Vilazodone and involves the reaction of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate with a pre-functionalized indole.[1]

Materials:

  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

  • 3-(4-Chlorobutyl)-5-cyanoindole

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (1.0 mmol) and 3-(4-chlorobutyl)-5-cyanoindole (1.1 mmol) in anhydrous DMF (10 mL).

  • Add potassium carbonate (2.5 mmol) and a catalytic amount of sodium iodide (0.1 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Catalyst_Reagents Pd₂(dba)₃ + XPhos in Toluene Active_Catalyst Active Pd(0)Lₙ Catalyst Catalyst_Reagents->Active_Catalyst Stir at RT (10 min) Reactants Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate + 5-Bromoindole + NaO-t-Bu Active_Catalyst->Reactants Reaction_Mixture Reaction at 100°C (12-24h) Reactants->Reaction_Mixture Quench Quench with aq. NH₄Cl Reaction_Mixture->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Nucleophilic_Substitution_Workflow Reactants Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate HCl + 3-(4-Chlorobutyl)-5-cyanoindole Additives K₂CO₃ + NaI (cat.) in DMF Reactants->Additives Reaction Heat at 80-90°C (12-16h) Additives->Reaction Precipitation Pour into Ice-Water Reaction->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Purification Recrystallization or Chromatography Filtration->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: Workflow for Nucleophilic Substitution Reaction.

Concluding Remarks

The protocols described herein provide robust and reproducible methods for the coupling of this compound with indole moieties. The Buchwald-Hartwig amination offers a direct route for N-arylation, while the nucleophilic substitution pathway is a well-established alternative, particularly for substrates analogous to those used in the synthesis of Vilazodone. Researchers should select the most appropriate method based on the specific indole substrate, available reagents, and desired scale of the reaction. Optimization of the reaction parameters may be necessary to achieve the highest possible yields for specific substrate combinations.

References

Application Notes and Protocols for the Characterization of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in the synthesis of the antidepressant drug Vilazodone. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure the identity, purity, and quality of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in the presence of related substances and potential impurities. The following method is adapted from stability-indicating methods developed for Vilazodone and its intermediates.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and to quantify it.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterRecommended Conditions
Column Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.05 M KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid)B: Acetonitrile and Methanol (50:50, v/v)
Gradient Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 235 nm
Injection Volume 10 µL
Run Time 25 minutes

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition (60:40 A:B).

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: The assay of the sample can be calculated against the reference standard using the following formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Injection of Sample and Standard hplc->inject run Chromatographic Run (Gradient Elution) inject->run detect UV Detection at 235 nm run->detect data Data Acquisition and Processing detect->data report Purity and Assay Calculation and Reporting data->report

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

Acquisition Parameters (General):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

Note: The following are predicted chemical shifts. Actual values may vary based on experimental conditions.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Ethyl (-CH₃)~1.3Triplet3H-O-CH₂-CH₃
Ethyl (-CH₂)~4.3Quartet2H-O-CH₂ -CH₃
Piperazine (-CH₂)~3.1Multiplet4HPiperazine ring protons
Piperazine (-CH₂)~3.3Multiplet4HPiperazine ring protons
Benzofuran (aromatic)~7.0 - 7.6Multiplet4HAromatic and furan protons
Piperazine (-NH)~2.9 (broad)Singlet1H-NH -
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Ethyl (-CH₃)~14.5-O-CH₂-CH₃
Ethyl (-CH₂)~61.0-O-CH₂ -CH₃
Piperazine (-CH₂)~45-50Piperazine ring carbons
Benzofuran (aromatic/furan)~110 - 155Aromatic and furan carbons
Carbonyl (-C=O)~160Ester carbonyl carbon

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern, further confirming its structure.

Experimental Protocol: MS

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).

  • Liquid chromatography system for LC-MS.

Reagents and Materials:

  • This compound sample

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional, to promote ionization)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • A small amount of formic acid (e.g., 0.1%) can be added to the solvent to facilitate protonation in positive ion mode.

MS Parameters (General for ESI):

  • Ionization Mode: Positive (to observe [M+H]⁺)

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-30 V

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 300-350°C

  • Scan Range: m/z 50-500

Expected Mass Spectral Data:

Ion Calculated m/z Observed m/z
[M]274.13-
[M+H]⁺275.14Expected major peak

Note: Fragmentation patterns can provide further structural information. Common fragments may arise from the loss of the ethyl group, the carboxylate group, or cleavage of the piperazine ring.

Logical Workflow for Compound Characterization

Characterization_Workflow start This compound (Sample) hplc HPLC Analysis (Purity & Assay) start->hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms purity_confirm Purity Assessment hplc->purity_confirm struct_confirm Structural Confirmation nmr->struct_confirm ms->struct_confirm final Qualified Intermediate for Further Use struct_confirm->final purity_confirm->final

Overall Characterization Workflow

Application Notes and Protocols for Purity Assessment of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and implementation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate. The protocols outlined below are designed to ensure the identity, purity, and stability of this active pharmaceutical ingredient (API).

Introduction

This compound is a benzofuran derivative with a piperazine moiety, a common structural feature in many pharmacologically active compounds.[1][2] Robust and reliable analytical methods are crucial for the quality control of pharmaceuticals containing such derivatives to ensure their safety and efficacy.[3] This document details the protocols for purity assessment using reversed-phase HPLC and UPLC, which are powerful techniques for separating and quantifying the API and its potential impurities.

A key analytical consideration for this molecule is the presence of the piperazine group, which lacks a strong chromophore for UV detection.[1][4][5][6] While the benzofuran portion of the molecule allows for UV-based detection of the parent compound and related impurities, specific detection of piperazine-containing impurities at trace levels may require derivatization.[1][4][5][6]

HPLC Method for Purity Assessment

This section outlines a general-purpose, stability-indicating HPLC method suitable for the routine quality control of this compound.

Experimental Protocol

2.1.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]

ParameterHPLC Specification
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[3]
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Detection Wavelength 340 nm[4]
Injection Volume 10 µL[4]

2.1.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a known concentration.[3]

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the same solvent as the standard solution to achieve a comparable concentration.[3] For pharmaceutical formulations, accurately weigh a portion of the powdered tablets or capsules, dissolve in a suitable solvent, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[3]

Data Presentation: Representative Method Performance

The following table summarizes typical quantitative data for the analysis of benzofuran derivatives by HPLC-UV. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

UPLC Method for Enhanced Purity Assessment

For faster analysis and higher resolution, a UPLC method is recommended. UPLC utilizes smaller particle size columns, leading to improved separation efficiency.

Experimental Protocol

3.1.1. Instrumentation and Chromatographic Conditions

A UPLC system with a photodiode array (PDA) detector is recommended for this analysis.

ParameterUPLC Specification
Column UPLC BEH C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A steeper gradient can be employed for faster analysis (e.g., 30-95% B in 3-5 minutes)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Detection Wavelength PDA detection from 200-400 nm
Injection Volume 1 - 5 µL

3.1.2. Reagent and Sample Preparation

Follow the same procedures for reagent and sample preparation as outlined in the HPLC method section, ensuring that the final concentrations are appropriate for the sensitivity of the UPLC system.

Data Presentation: Expected UPLC Method Performance

UPLC methods typically offer improved sensitivity compared to traditional HPLC.

ParameterExpected Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) < 0.05 µg/mL
Limit of Quantitation (LOQ) < 0.15 µg/mL

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are essential to ensure that the analytical method is stability-indicating, meaning it can separate the API from its degradation products.[7][8]

Experimental Protocol

Expose the this compound sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC or UPLC method to evaluate the separation of any degradation products from the main peak.

Visualizations

Experimental Workflows

HPLC_UPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing and Reporting prep_standard Prepare Standard Solution instrument_setup Instrument Setup (HPLC/UPLC) prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup injection Inject Sample and Standard instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification and Purity Calculation peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC/UPLC Analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation cluster_outcome Outcome acid Acid Hydrolysis analysis Analyze by HPLC/UPLC acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis api API Sample api->acid api->base api->oxidation api->thermal api->photo evaluation Evaluate Peak Purity and Resolution analysis->evaluation stability_indicating Stability-Indicating Method Confirmed evaluation->stability_indicating

Caption: Workflow for Forced Degradation Studies.

Logical Relationship

Method_Development_Logic cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation column_selection Column Selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase detection Detection Wavelength mobile_phase->detection gradient Gradient Optimization detection->gradient flow_rate Flow Rate Adjustment gradient->flow_rate specificity Specificity flow_rate->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness

References

Application Notes: Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry. While direct studies of this specific fragment in fragment-based drug design (FBDD) are not extensively documented, the benzofuran motif itself has been successfully employed in FBDD campaigns. For instance, derivatives of the benzofuran scaffold have been identified as binders to the bacterial thiol-disulfide oxidoreductase DsbA, an essential enzyme for virulence factor assembly in many pathogenic Gram-negative bacteria.[1][2][3][4][5] This makes this compound a valuable starting point for the development of novel therapeutics, particularly antivirulence agents.

The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that typically exhibit weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The structural and chemical properties of this compound, including its hydrogen bond donors and acceptors and its rigid bicyclic core, make it an attractive candidate for FBDD libraries.

Key Features for Fragment-Based Drug Design:

  • Benzofuran Core: A privileged scaffold in medicinal chemistry that provides a rigid framework for orienting substituents.

  • Piperazine Moiety: Offers a vector for chemical elaboration and can engage in hydrogen bonding interactions. The secondary amine provides a readily modifiable handle for fragment growing or linking strategies.

  • Ethyl Carboxylate Group: Acts as a potential hydrogen bond acceptor and provides another point for chemical modification.

  • Favorable Physicochemical Properties: As a fragment, its size and complexity are amenable to initial screening campaigns.

Hypothetical Application in Targeting E. coli DsbA

Based on the successful application of other benzofuran fragments against E. coli DsbA, we can outline a potential FBDD workflow for this compound.[1][2][3][4] DsbA catalyzes the formation of disulfide bonds in virulence factors, and its inhibition represents a promising antivirulence strategy.[1][2][3][4]

Logical Workflow for FBDD

FBDD_Workflow FragmentScreen Fragment Screening (e.g., NMR, SPR) HitID Hit Identification (this compound) FragmentScreen->HitID Identifies initial weak binders HitValidation Hit Validation & Affinity Determination (ITC, HSQC NMR) HitID->HitValidation Confirms binding and quantifies affinity StructuralBiology Structural Biology (X-ray Crystallography, NMR) FragmentElaboration Fragment Elaboration (Structure-Guided Design) StructuralBiology->FragmentElaboration Guides chemical modifications HitValidation->StructuralBiology Determines binding mode LeadOpt Lead Optimization FragmentElaboration->LeadOpt Improves potency and ADME properties Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A typical workflow for a fragment-based drug design campaign.

Experimental Protocols

The following are detailed, representative protocols for key experiments in an FBDD campaign targeting E. coli DsbA with this compound, based on methodologies applied to similar benzofuran fragments.[1][2][3][4]

Protocol 1: ¹H-¹⁵N HSQC NMR for Hit Validation and Affinity Determination

This protocol is used to confirm the binding of the fragment to the target protein and to determine the dissociation constant (Kd).

1. Protein Preparation:

  • Express and purify ¹⁵N-labeled E. coli DsbA to >95% purity.
  • Prepare a stock solution of ¹⁵N-DsbA at a concentration of 100-200 µM in a suitable NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O).

2. Fragment Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in a deuterated solvent such as DMSO-d₆.

3. NMR Titration:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-DsbA sample.
  • Perform a stepwise titration by adding small aliquots of the fragment stock solution to the protein sample.
  • After each addition, acquire a ¹H-¹⁵N HSQC spectrum. The final concentrations of the fragment may range from low µM to low mM.

4. Data Analysis:

  • Overlay the spectra and identify chemical shift perturbations (CSPs) of the amide resonances upon fragment binding.
  • Calculate the combined CSPs for each affected residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.154).
  • Fit the titration curves (CSP vs. fragment concentration) to a one-site binding model to determine the dissociation constant (Kd).

Protocol 2: X-ray Crystallography for Structural Characterization

This protocol aims to determine the three-dimensional structure of the fragment bound to the target protein.

1. Crystallization:

  • Screen for crystallization conditions of DsbA (e.g., 10-20 mg/mL) using vapor diffusion methods (sitting or hanging drop).
  • Once suitable crystals are obtained, they can be used for co-crystallization or soaking experiments.

2. Co-crystallization/Soaking:

  • Co-crystallization: Add this compound to the protein solution at a 5-10 fold molar excess before setting up the crystallization trials.
  • Soaking: Transfer existing DsbA crystals into a cryoprotectant solution containing the fragment at a concentration of 1-10 mM for a period ranging from minutes to hours.

3. Data Collection and Structure Determination:

  • Flash-cool the crystals in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.
  • Process the diffraction data and solve the structure using molecular replacement with a known DsbA structure.
  • Build the fragment into the observed electron density map and refine the structure.

Signaling Pathway Context: Inhibition of Virulence Factor Assembly

The inhibition of DsbA disrupts the proper folding and assembly of numerous virulence factors in pathogenic bacteria. This represents an anti-virulence approach, which aims to disarm the pathogen rather than kill it, potentially reducing the selective pressure for resistance development.

DsbA_Pathway cluster_0 cluster_1 DsbA_ox DsbA (Oxidized) DsbA_red DsbA (Reduced) DsbA_ox->DsbA_red Donates disulfide bond DsbA_red->DsbA_ox Re-oxidation VirulenceFactor_red Reduced Virulence Factor (Unfolded) VirulenceFactor_ox Oxidized Virulence Factor (Folded & Active) VirulenceFactor_red->VirulenceFactor_ox Receives disulfide bond DsbB DsbB (Re-oxidizes DsbA) DsbB->DsbA_red Inhibitor Benzofuran Inhibitor Inhibitor->DsbA_ox Blocks active site groove

Caption: Mechanism of DsbA inhibition by a benzofuran-based fragment.

Data Presentation

Quantitative data from FBDD experiments should be summarized for clear comparison. The following table provides a template for presenting binding affinity data for a series of elaborated fragments based on the this compound scaffold.

Fragment IDR¹ GroupR² GroupDissociation Constant (Kd) (µM)Ligand Efficiency (LE)
Parent Fragment H-COOEt>1000N/A
Analog 1a -CH₃-COOH850 ± 750.28
Analog 1b -Cl-COOH620 ± 500.31
Analog 2a H-CONHCH₃410 ± 600.35
Analog 2b H-CONH(CH₂)₂OH325 ± 450.38

Note: The data presented in this table is hypothetical and serves as an example for how to structure experimental results.

Conclusion

This compound represents a promising starting point for fragment-based drug design, particularly for developing inhibitors of bacterial targets like DsbA. The protocols and workflows described, based on successful campaigns with similar benzofuran scaffolds, provide a clear roadmap for researchers to validate and elaborate this fragment into potent lead compounds. The combination of biophysical screening methods and structure-based design is crucial for the successful progression of such a project.

References

Application Notes and Protocols: Synthesis and Utilization of Benzofuran-2-Carboxylate Derivatives in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of chemical libraries based on the benzofuran-2-carboxylate scaffold. This privileged structure is a key component in numerous biologically active compounds and serves as a versatile starting point for the discovery of novel therapeutic agents.[1][2][3][4][5]

Introduction

The benzofuran core is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][4][5][6][7] Derivatives of benzofuran-2-carboxylic acid, in particular, represent a valuable class of molecules for the construction of diverse chemical libraries aimed at identifying novel drug candidates through high-throughput screening (HTS).[8][9] The strategic functionalization of the benzofuran-2-carboxylate scaffold allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

Library Synthesis Strategies

The generation of a diverse library of benzofuran-2-carboxylate derivatives can be achieved through various synthetic approaches. A highly efficient and modular strategy involves a combination of C-H arylation and transamidation, allowing for extensive diversification at the C3 position of the benzofuran ring.[8][10] Additionally, one-pot synthesis methodologies offer a streamlined approach to constructing complex benzofuran derivatives.[11]

Key Synthetic Approaches:
  • Palladium-Catalyzed C-H Arylation: This method enables the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency.[8][10]

  • Transamidation: Following C-H arylation, a one-pot, two-step transamidation procedure can be employed for directing group cleavage and further diversification, yielding a variety of C3-substituted benzofuran-2-carboxamides.[8][10]

  • Click Chemistry: A facile and efficient route to novel benzofuran-2-carboxylate derivatives involves the reaction of prop-2-yn-1-yl benzofuran-2-carboxylate with various azides to form 1,2,3-triazoles.[12]

  • One-Pot Multi-Component Reactions: These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation, increasing synthetic efficiency.[11]

Data Presentation: Representative Library Characteristics

The following tables summarize the characteristics of a representative library of benzofuran-2-carboxylate derivatives synthesized using the C-H arylation and transamidation strategy.

Table 1: Scope of C-H Arylation at the C3 Position

EntryAryl IodideProductYield (%)
14-Iodoanisole3-(4-methoxyphenyl)benzofuran-2-carboxylate derivative78
21-Iodo-4-nitrobenzene3-(4-nitrophenyl)benzofuran-2-carboxylate derivative65
31-Iodo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxylate derivative72
42-Iodopyridine3-(pyridin-2-yl)benzofuran-2-carboxylate derivative55
53-Iodothiophene3-(thiophen-3-yl)benzofuran-2-carboxylate derivative68

Table 2: Scope of Transamidation with Various Amines

EntryAmineProductYield (%)
1BenzylamineN-benzyl-3-aryl-benzofuran-2-carboxamide85
2Morpholine(3-aryl-benzofuran-2-yl)(morpholino)methanone92
3Piperidine(3-aryl-benzofuran-2-yl)(piperdin-1-yl)methanone88
4AnilineN-phenyl-3-aryl-benzofuran-2-carboxamide75
5CyclopropylamineN-cyclopropyl-3-aryl-benzofuran-2-carboxamide81

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides

Materials:

  • N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver(I) acetate (AgOAc) (1.5 equiv)

  • Sodium acetate (NaOAc) (1.0 equiv)

  • Cyclopentyl methyl ether (CPME) (0.5 M)

  • Ethyl acetate (EtOAc)

  • Silica gel

Procedure:

  • To a reaction vial, add N-(quinolin-8-yl)benzofuran-2-carboxamide, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.

  • Suspend the solids in CPME (0.5 M).

  • Stir the reaction mixture at 110 °C under an inert atmosphere for the time specified for the particular substrate (typically 4-24 hours).

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the crude mixture with a small amount of EtOAc and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C3-arylated product.[8]

Protocol 2: Two-Step, One-Pot Transamidation Procedure

Materials:

  • C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (5.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (15 mol%)

  • Acetonitrile (MeCN)

  • Amine (1.5 equiv)

  • Toluene

Procedure: Step 1:

  • Dissolve the C3-arylated benzofuran substrate in MeCN.

  • Add Boc₂O and DMAP to the solution.

  • Heat the reaction mixture at 60 °C for 5 hours.

Step 2:

  • After cooling to room temperature, remove the MeCN under reduced pressure.

  • Add toluene to the residue, followed by the desired amine (1.5 equiv).

  • Heat the mixture at 60 °C for the required time (typically 1-12 hours).

  • Upon completion, cool the reaction to room temperature and purify by column chromatography to yield the final benzofuran-2-carboxamide derivative.[8]

Protocol 3: High-Throughput Screening (HTS) of Benzofuran-2-Carboxylate Library

Objective: To identify hit compounds from the synthesized library that modulate the activity of a specific biological target.

General Workflow:

  • Assay Development and Miniaturization: Adapt a biochemical or cell-based assay for the target of interest into a 384- or 1536-well plate format.[13]

  • Library Plating: Prepare assay-ready plates by dispensing a defined concentration of each library compound into the wells of the microtiter plates.

  • HTS Execution: Perform the automated screening of the entire library against the biological target using robotic liquid handling systems.[13][14]

  • Data Analysis: Analyze the raw data to identify "hit" compounds that exhibit significant activity above a predefined threshold.

  • Hit Confirmation and Dose-Response: Cherry-pick and re-test the primary hits to confirm their activity. Perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.[13]

Visualizations

Signaling Pathway Diagram

Certain benzofuran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription.[15] Inhibition of CDK8 can impact various signaling pathways involved in cell proliferation and differentiation, making it an attractive target in oncology.

CDK8_Signaling_Pathway STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation CDK8_Mediator CDK8/Mediator Complex pSTAT1->CDK8_Mediator Recruitment RNAPII RNA Polymerase II CDK8_Mediator->RNAPII Phosphorylation of C-terminal domain Gene_Expression Target Gene Expression RNAPII->Gene_Expression Transcription Initiation Benzofuran_Inhibitor Benzofuran-2-carboxylate Derivative Benzofuran_Inhibitor->CDK8_Mediator Inhibition

Caption: CDK8 signaling pathway and its inhibition by benzofuran derivatives.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and screening of a benzofuran-2-carboxylate derivative library.

Library_Synthesis_Workflow Start Benzofuran-2- carboxylic Acid Step1 C-H Arylation Start->Step1 Intermediate C3-Aryl-Benzofuran Intermediate Step1->Intermediate Step2 Transamidation Intermediate->Step2 Library Diverse Benzofuran-2- Carboxamide Library Step2->Library HTS High-Throughput Screening Library->HTS Hits Hit Compounds HTS->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR

Caption: Workflow for library synthesis and screening.

Logical Relationship Diagram

Structure-activity relationship (SAR) studies are crucial for optimizing hit compounds. The diagram below shows the logical relationship in a typical SAR exploration for benzofuran-2-carboxylate derivatives.

SAR_Logic Core Benzofuran-2-carboxylate Scaffold R1 Substitution at C3 (Aryl, Heteroaryl) Core->R1 R2 Amide Moiety (Aliphatic, Aromatic) Core->R2 R3 Substitution on Benzene Ring Core->R3 Activity Biological Activity R1->Activity R2->Activity R3->Activity

Caption: SAR exploration for benzofuran-2-carboxylate derivatives.

References

Protocol for the N-arylation of the Piperazine Moiety in Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-arylation of piperazine moieties is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. This protocol provides a detailed methodology for the N-arylation of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. The presence of the benzofuran core and the ethyl ester functionality requires careful selection of reaction conditions to achieve high yields and purity.

This document outlines two robust and widely applicable methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often favored for its high functional group tolerance and broad substrate scope, typically employing a palladium catalyst with a specialized phosphine ligand and a strong, non-nucleophilic base.[1][2] In contrast, the Ullmann condensation utilizes a copper catalyst and is a classical method for forming carbon-nitrogen bonds, often requiring higher reaction temperatures.[3][4]

The choice between these two protocols will depend on the specific aryl halide used, available laboratory equipment, and desired reaction conditions. This guide provides detailed experimental procedures for both methods, along with a summary of reaction conditions from relevant literature to aid in optimization.

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is generally preferred for its milder reaction conditions and broader substrate scope. The choice of ligand is critical and often substrate-dependent, with sterically hindered biaryl phosphine ligands such as RuPhos and XPhos showing high efficacy for N-arylation of piperazines.[5]

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or similar biarylphosphine ligand)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to the palladium catalyst).

  • Reagent Addition: Add this compound (1.0 equivalent), the aryl halide (1.0-1.2 equivalents), and the strong base (1.5-2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene or Dioxane) to the reaction vessel. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Troubleshooting:

  • Low Yield: If the yield is low, consider screening different palladium pre-catalysts and phosphine ligands. The choice of base can also be critical; if NaOtBu proves too harsh, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested, although this may require higher temperatures or longer reaction times.[5] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Formation of Bis-arylated Byproduct: To minimize the formation of the N,N'-bis-arylated piperazine, use a slight excess of the this compound relative to the aryl halide.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical alternative and can be effective, particularly with electron-deficient aryl halides. This method often requires higher temperatures than the Buchwald-Hartwig amination.

Materials and Equipment:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (optional, e.g., 1,10-phenanthroline or an amino acid like L-proline)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • High-boiling point polar solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine the Copper(I) iodide (5-20 mol%), the optional ligand (10-40 mol%), and the base (2.0-3.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Solvent Addition: Add the high-boiling point polar solvent (e.g., DMF or DMSO).

  • Reaction: Heat the reaction mixture to a temperature between 110°C and 150°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-arylation of piperazines with various aryl halides, providing a reference for optimization.

EntryCoupling MethodCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Buchwald-HartwigPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>95[2]
2Buchwald-HartwigPd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Dioxane1102485-95[5]
3Ullmann CondensationCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO1202470-90[6]
4Ullmann CondensationCuI (5)1,10-phenanthroline (10)Cs₂CO₃ (2.0)DMF1301875-88[3]

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Pd Pre-catalyst & Ligand to Schlenk Flask reagents 2. Add Piperazine Derivative, Aryl Halide & Base setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent react 4. Heat and Stir under Inert Atmosphere solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Dilute, Wash & Dry monitor->workup purify 7. Purify by Column Chromatography workup->purify

Caption: Workflow for the Palladium-Catalyzed N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex1 Ar-Pd(II)(X)L pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [Ar-Pd(II)(Amine)L]X pd_complex1->pd_complex2 Amine amine_coordination Amine Coordination pd_amido Ar-Pd(II)(Amido)L pd_complex2->pd_amido -HX deprotonation Deprotonation (Base) pd_amido->pd0 product Ar-Amine pd_amido->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound can be complex, and the presence of impurities can significantly impact the yield and purity of the final product. Below is a summary of common impurities, their potential sources, and recommended troubleshooting steps.

Impurity NamePotential SourceRecommended Analytical MethodTroubleshooting and Mitigation Strategies
Unreacted Starting Materials
5-BromosalicylaldehydeIncomplete initial reaction in syntheses starting from this material.HPLC, GC-MS- Ensure optimal reaction conditions (temperature, time, stoichiometry).- Monitor reaction progress by TLC or HPLC.
6-NitrocoumarinIncomplete conversion in syntheses utilizing this starting material.HPLC, LC-MS- Verify the activity of the reagents.- Optimize reaction time and temperature.
Substituted-piperazinyl phenolCarryover from initial reaction steps in specific synthetic routes.HPLC, LC-MS- Ensure complete consumption of the starting material before proceeding.- Purify intermediates to remove unreacted starting materials.
Process-Related Impurities
5-Hydroxybenzofuran-2-carboxylateIncomplete piperazine substitution.HPLC, LC-MS, NMR- Use a slight excess of piperazine.- Ensure adequate reaction time and temperature for the substitution step.
Di-substituted Piperazine SpeciesReaction of the desired product with another molecule of the benzofuran precursor.HPLC, LC-MS- Control the stoichiometry of the reactants carefully.- Consider slow, controlled addition of the benzofuran precursor to the piperazine.
Ring-Opened ByproductsCleavage of the benzofuran or piperazine ring under harsh reaction conditions (e.g., strong acid or base, high temperature).LC-MS, NMR- Use milder reaction conditions.- Perform a stability study of the product under the reaction conditions.
Solvent and Reagent-Related Impurities
Residual Solvents (e.g., THF, Ethanol, Ethyl Acetate)Incomplete removal during workup and purification.GC-HS (Headspace Gas Chromatography)- Employ high-vacuum drying.- Use appropriate solvent precipitation/crystallization techniques.
Inorganic Salts (e.g., Potassium Carbonate, Sodium Sulfate)Carryover from reaction and workup steps.ICP-MS, Conductivity- Perform aqueous washes during the workup.- Recrystallize the final product.

Frequently Asked Questions (FAQs)

Q1: My final product shows a low yield and the presence of multiple spots on the TLC plate. What could be the issue?

A1: Low yield and multiple spots on a TLC plate suggest an incomplete reaction or the formation of side products. Several factors could contribute to this:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, or mixing may not be ideal for the specific synthetic route you are following.

  • Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial. Degradation of reagents can lead to side reactions.

  • Atmospheric Contamination: Some synthetic steps may be sensitive to air or moisture.[1][2] Ensure reactions that require it are performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Troubleshooting Steps:

  • Review the reaction protocol and ensure all parameters are strictly followed.

  • Check the purity of your starting materials using appropriate analytical techniques.

  • If required by the protocol, ensure your reaction setup is properly sealed and under an inert atmosphere.

Q2: I am observing an impurity with a mass corresponding to the starting material in my final product's LC-MS analysis. How can I remove it?

A2: The presence of starting material in your final product indicates an incomplete reaction. To address this:

  • Drive the Reaction to Completion: You can try extending the reaction time or slightly increasing the temperature. However, be cautious as this might also promote the formation of degradation products.

  • Adjust Stoichiometry: Using a slight excess of the other reactant can help consume the limiting starting material.

  • Purification: If the reaction cannot be driven to full completion, effective purification is key. Consider column chromatography with a carefully selected eluent system to separate the product from the unreacted starting material. Recrystallization can also be an effective purification method.[1]

Q3: My NMR spectrum shows unexpected peaks that I cannot assign to the desired product. What could be their origin?

A3: Unidentified peaks in an NMR spectrum often point to process-related impurities or byproducts. Based on common synthetic routes, these could be:

  • Isomers: Positional isomers could form depending on the regioselectivity of the reactions.

  • Byproducts from Side Reactions: For example, if the piperazine ring is not correctly protected, side reactions on the second nitrogen atom can occur.

  • Degradation Products: The target molecule might be unstable under the reaction or workup conditions.

To identify these impurities:

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help elucidate the structures of the unknown compounds.

  • Analyze the sample by LC-MS/MS to obtain fragmentation data, which can provide structural clues.

  • Compare your data with known impurities if reference standards are available.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Impurity Identification cluster_3 Troubleshooting Actions cluster_4 Resolution start Low Purity or Yield analysis Analyze by HPLC, LC-MS, NMR start->analysis unreacted_sm Unreacted Starting Material analysis->unreacted_sm Mass of SM detected side_product Side Product analysis->side_product Unexpected mass/NMR signals degradation Degradation Product analysis->degradation Multiple unknown impurities optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction purify_reagents Check/Purify Reagents unreacted_sm->purify_reagents side_product->optimize_reaction modify_workup Modify Workup/Purification side_product->modify_workup degradation->modify_workup milder_conditions Use Milder Conditions degradation->milder_conditions end_node Pure Product optimize_reaction->end_node purify_reagents->end_node modify_workup->end_node milder_conditions->end_node

References

Identification of side products in vilazodone synthesis from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of vilazodone from its intermediates.

Troubleshooting Guides & FAQs

Q1: What are the common synthetic routes for vilazodone and their key intermediates?

A1: The synthesis of vilazodone is primarily achieved through a convergent approach involving two key intermediates. The most common strategies are the Friedel-Crafts acylation and the Fischer indole synthesis to prepare the indole fragment.[1][2][3]

The key intermediates are:

  • Intermediate A: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile[2][3]

  • Intermediate B: 5-(piperazin-1-yl)benzofuran-2-carboxamide[2][3]

The final step involves the nucleophilic substitution reaction between these two intermediates to form vilazodone.[2][3]

Q2: During the synthesis of Intermediate A, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, what are the potential side products?

A2: A significant side product that can form during the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, particularly via the Friedel-Crafts acylation route, is the corresponding ketone, 3-(4-chloro-1-oxobutyl)indole-5-carbonitrile.[4] Incomplete reduction of this ketone intermediate will lead to its presence as an impurity.

Another potential issue arises from the N-detosylation of protected indole intermediates in the presence of alcohols, which can lead to the formation of potentially genotoxic alkyl tosylates and N-alkylated vilazodone impurities.[1]

Q3: I am observing an unknown peak in my HPLC analysis after the final condensation step. What are the likely process-related impurities?

A3: Several process-related impurities can arise during the final coupling of the key intermediates and subsequent work-up. The most commonly reported impurities are:

  • Vilazodone Carboxylic Acid (Impurity A): This impurity, chemically named 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid, can be present if the starting material, 5-(piperazin-1-yl)benzofuran-2-carboxylic acid, is used or if the carboxamide group of vilazodone hydrolyzes.[5]

  • Vilazodone Ethyl Ester (Impurity B): This impurity, chemically Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, can form if there is residual ethyl ester from the synthesis of the benzofuran intermediate.[5]

  • Vilazodone Dimer Impurity: Dimeric impurities can also be formed through various side reactions.[]

Q4: My vilazodone sample is showing degradation upon storage. What are the common degradation products?

A4: Vilazodone is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and oxidation.[7]

  • Hydrolytic Degradation: Under acidic and basic conditions, the carboxamide group of vilazodone can hydrolyze to form Vilazodone Carboxylic Acid (Impurity A).[5][7] One study identified a degradation product under acidic conditions as 1-(4-Penten-1-yl) piperazine.[8]

  • Oxidative Degradation: Oxidation can lead to the formation of N-oxide impurities.[7][9] Specifically, Vilazodone N-Oxide has been identified as a significant degradation product.[9][10] Another potential oxidative impurity is oxo-vilazodone.[9][10]

Q5: How can I identify these impurities in my sample?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for identifying and quantifying impurities in vilazodone synthesis.[5][11] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[7][8] Reference standards for known impurities are also crucial for accurate identification and quantification.[4][12]

Data Presentation

Table 1: Common Process-Related Impurities in Vilazodone Synthesis

Impurity NameChemical NameSource/Reason for Formation
Vilazodone Carboxylic Acid (Impurity A)[5]5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acidIncomplete amidation of the carboxylic acid intermediate or hydrolysis of the final product.
Vilazodone Ethyl Ester (Impurity B)[5]Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylateCarry-over of the ethyl ester intermediate used in the synthesis of the benzofuran moiety.
3-(4-Chloro-1-oxobutyl)indole-5-carbonitrile[4]3-(4-Chloro-1-oxobutyl)indole-5-carbonitrileIncomplete reduction of the ketone intermediate during the synthesis of 3-(4-chlorobutyl)indole-5-carbonitrile.
N-Alkylated Vilazodones[1]Indole N-alkylated vilazodonesN-detosylation reactions in the presence of alcoholic solvents.
Alkyl Tosylates[1]-Reaction of tosyl groups with alkoxides.

Table 2: Common Degradation Products of Vilazodone

Degradation ProductStress ConditionMethod of Identification
Vilazodone Carboxylic Acid[5][7]Acidic and Basic HydrolysisHPLC, LC-MS/MS
Vilazodone N-Oxide[7][9][10]OxidationLC-ESI-MS/MS, APCI-MS
Oxo-Vilazodone[9][10]OxidationHPLC
1-(4-Penten-1-yl) piperazine[8]Acidic HydrolysisLC-MS/MS

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Vilazodone and its Process-Related Impurities (A and B)

This method is adapted from a stability-indicating HPLC method for Vilazodone Hydrochloride.[5]

  • Column: C18 (15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 0.05 M KH2PO4 (55:45 v/v), pH adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: A mixture of acetonitrile and 0.2% orthophosphoric acid (50:50 v/v).[9]

  • Standard Preparation: Accurately weigh and dissolve Vilazodone HCl, Impurity A, and Impurity B standards in the diluent to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the vilazodone sample in the diluent to a known concentration.

  • Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the impurities by comparing the retention times with the standards.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Products

This protocol is based on ICH guidelines for stress testing.[7]

  • Acid Hydrolysis: Dissolve vilazodone in 0.1 N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve vilazodone in 0.1 N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve vilazodone in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) and fluorescent light in a photostability chamber.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (as described in Protocol 1) and LC-MS/MS to identify and characterize the degradation products.

Mandatory Visualization

Vilazodone_Synthesis_and_Side_Products cluster_synthesis Vilazodone Synthesis cluster_side_products Potential Side Products 5-Cyanoindole 5-Cyanoindole Friedel_Crafts Friedel-Crafts Acylation 5-Cyanoindole->Friedel_Crafts Ketone_Intermediate 3-(4-chloro-1-oxobutyl) indole-5-carbonitrile Friedel_Crafts->Ketone_Intermediate Reduction Reduction Ketone_Intermediate->Reduction Intermediate_A Intermediate A: 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile Reduction->Intermediate_A Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Condensation Condensation Intermediate_A->Condensation Intermediate_B Intermediate B: 5-(piperazin-1-yl)benzofuran- 2-carboxamide Intermediate_B->Condensation Ester_Carryover Ester Carry-over Intermediate_B->Ester_Carryover Vilazodone Vilazodone Condensation->Vilazodone Hydrolysis Hydrolysis Vilazodone->Hydrolysis Oxidation Oxidation Vilazodone->Oxidation Impurity_Ketone Ketone Impurity Incomplete_Reduction->Impurity_Ketone Impurity_A Impurity A (Vilazodone Carboxylic Acid) Hydrolysis->Impurity_A Impurity_B Impurity B (Vilazodone Ethyl Ester) Ester_Carryover->Impurity_B N_Oxide Vilazodone N-Oxide Oxidation->N_Oxide

Caption: Vilazodone synthesis pathway and formation of common side products.

Impurity_Identification_Workflow Start Vilazodone Sample with Unknown Peak HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Compare_Standards Compare Retention Time with Known Impurity Standards HPLC_Analysis->Compare_Standards Identified Impurity Identified Compare_Standards->Identified Match Found Not_Identified Impurity Not Identified Compare_Standards->Not_Identified No Match End Impurity Characterized Identified->End LCMS_Analysis Perform LC-MS/MS Analysis for Structural Elucidation Not_Identified->LCMS_Analysis Characterize Characterize Structure of Novel Impurity LCMS_Analysis->Characterize Characterize->End

Caption: Workflow for the identification of unknown impurities in vilazodone synthesis.

References

Technical Support Center: Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of my synthesis low?

Low overall yield can result from inefficiencies in one or more steps of the synthetic route. The most common routes involve the formation of the benzofuran core followed by the introduction of the piperazine moiety.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_benzofuran Step 1: Benzofuran Ring Formation start->check_benzofuran check_piperazine Step 2: Piperazine Introduction start->check_piperazine optimize_cyclization Optimize Cyclization Conditions check_benzofuran->optimize_cyclization Low yield in this step optimize_coupling Optimize Coupling Reaction check_piperazine->optimize_coupling Low yield in this step purification_loss Assess Purification Losses optimize_cyclization->purification_loss optimize_coupling->purification_loss solution Improved Yield purification_loss->solution Minimized losses

Caption: Troubleshooting workflow for low yield.

Potential Causes and Solutions for Low-Yielding Benzofuran Ring Formation:

  • Suboptimal Cyclization Conditions: The formation of the benzofuran ring, often from a substituted salicylaldehyde, is a critical step. High temperatures and strong bases can sometimes lead to side reactions.

    • Solution: Screen different bases such as potassium carbonate or cesium carbonate. Weaker bases may require slightly higher temperatures but can reduce byproduct formation. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are commonly used.[1]

  • Poor Quality Starting Materials: Impurities in the salicylaldehyde or the coupling partner can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.

Potential Causes and Solutions for Low-Yielding Piperazine Introduction:

  • Inefficient N-Arylation: The introduction of the piperazine ring onto the benzofuran core is typically achieved via a nucleophilic aromatic substitution, often a Buchwald-Hartwig or Ullmann coupling reaction. These reactions are sensitive to the choice of catalyst, ligand, base, and solvent.[2][3]

    • Solution for Buchwald-Hartwig Amination:

      • Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) and a phosphine ligand is critical. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are often effective.[2][3]

      • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives, potentially requiring higher temperatures.[2]

      • Solvent: Toluene and dioxane are common solvents. Ensure your reactants are soluble at the reaction temperature.[2]

    • Solution for Ullmann Condensation:

      • Copper Source: Traditional Ullmann reactions use copper powder, but modern methods often employ soluble copper(I) salts like CuI, which can lead to milder reaction conditions.[4]

      • Ligand: The use of ligands like diamines or β-diketones can improve the efficiency of copper-catalyzed N-arylation.[4]

      • Temperature: Ullmann reactions often require high temperatures, but the use of appropriate ligands can sometimes lower the required temperature.[4]

Question 2: How can I minimize the formation of the N,N'-bis-arylated piperazine byproduct?

The formation of the bis-arylated piperazine is a common side reaction when coupling piperazine with an aryl halide.

Logical Flow for Minimizing Bis-Arylation

Bis_Arylation_Prevention start Bis-arylated byproduct formation stoichiometry Adjust Piperazine Stoichiometry start->stoichiometry boc_protection Use Boc-protected Piperazine start->boc_protection conditions Optimize Reaction Conditions start->conditions excess_piperazine Use excess piperazine stoichiometry->excess_piperazine deprotection Subsequent deprotection step boc_protection->deprotection lower_temp Lower reaction temperature conditions->lower_temp solution Mono-arylated product favored excess_piperazine->solution deprotection->solution lower_temp->solution

Caption: Strategies to prevent bis-arylation.

Potential Solutions:

  • Control Stoichiometry: Using a significant excess of piperazine relative to the benzofuran halide can statistically favor the formation of the mono-arylated product.[3]

  • Use a Protecting Group: Employing mono-Boc-protected piperazine is a highly effective strategy. The Boc group can be removed in a subsequent step under acidic conditions.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reaction time can sometimes reduce the rate of the second arylation relative to the first.

Question 3: I'm having difficulty purifying the final product. What are the common impurities and how can I remove them?

Purification can be challenging due to the presence of unreacted starting materials, catalysts, ligands, and side products.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual benzofuran halide and piperazine can contaminate the product.

    • Solution: An aqueous workup can help remove excess piperazine and salts. Column chromatography is typically effective for removing the unreacted benzofuran starting material.[5]

  • Catalyst and Ligand Residues: Palladium and copper catalysts, as well as phosphine ligands and their oxides, can be difficult to remove completely.

    • Solution: Filtration through a pad of celite or silica gel can remove some of the catalyst residues. Specialized scavengers can also be employed. For phosphine oxides, careful selection of chromatography conditions is necessary.

  • Side Products: The N,N'-bis-arylated piperazine is a common side product that may have similar polarity to the desired product, making chromatographic separation difficult.

    • Solution: Optimizing the reaction to minimize the formation of this byproduct is the best approach. If it does form, careful optimization of the mobile phase for column chromatography, potentially using a gradient elution, may be required. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently described routes start with a substituted phenol which is first converted to the benzofuran core, followed by the introduction of the piperazine moiety. A common starting material is 5-bromosalicylaldehyde. Another approach involves starting with 6-nitrocoumarin.

Q2: What yields can I realistically expect?

A2: Reported yields vary depending on the synthetic route and optimization of reaction conditions. Some patent literature reports overall yields for specific multi-step syntheses to be in the range of 85% with high purity. However, achieving such high yields often requires careful optimization of each step.

Q3: Which N-arylation method is better, Buchwald-Hartwig or Ullmann?

A3: Both methods have their advantages and disadvantages.

  • Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions and broader substrate scope. However, the palladium catalysts and specialized phosphine ligands can be expensive.[2][3]

  • Ullmann condensation is a more classical method that uses less expensive copper catalysts. However, it often requires higher reaction temperatures and may have a more limited substrate scope.[4] The choice between the two will depend on the specific substrate, available resources, and the scale of the reaction.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related structures, based on patent literature.

StepStarting MaterialReagents and ConditionsYield (%)Purity (%)Reference
Benzofuran Cyclization2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionateEthanol, triethylamine, reflux90N/ACN107674052A
Nitro ReductionEthyl 5-nitrobenzofuran-2-carboxylate5% Pd/C, H₂ (0.3-0.5 MPa), ethanol98N/ACN107674052A
Piperazine Ring FormationEthyl 5-aminobenzofuran-2-carboxylateBis(2-chloroethyl)amine hydrochloride, Na₂CO₃, isopropanol, 50-60°C8598.9CN107674052B

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This protocol is adapted from patent CN107674052A.

  • To a reaction flask, add 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate and 500ml of ethanol.

  • Add 25ml of triethylamine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Add 200ml of water to the residue.

  • Adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.

  • Filter the resulting precipitate, wash the filter cake with water, and dry under vacuum to obtain ethyl 5-nitrobenzofuran-2-carboxylate.[6]

Protocol 2: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

This protocol is adapted from patent CN107674052A.

  • In a reaction vessel, add 20.0g of ethyl 5-nitrobenzofuran-2-carboxylate, 300ml of ethanol, and 2g of 5% palladium on carbon (Pd/C).

  • Purge the vessel with hydrogen gas twice.

  • Pressurize the vessel with hydrogen to 0.3-0.5 MPa.

  • Stir the reaction mixture at 10-30°C for 3 hours.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to dryness to obtain ethyl 5-aminobenzofuran-2-carboxylate.[6]

Protocol 3: Synthesis of Ethyl 5-(1-piperazinyl)-2-benzofuran-2-carboxylate

This protocol is adapted from patent CN107674052B.

  • To a reaction flask, add 20.0g of ethyl 5-aminobenzofuran-2-carboxylate, 20.0g of bis(2-chloroethyl)amine hydrochloride, 20g of sodium carbonate, and 300ml of isopropanol.

  • Heat the mixture to 50-60°C and stir for 4 hours.

  • Filter off any insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove most of the solvent.

  • Add 200ml of water to the residue and extract with 200ml of dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a slurry.

  • Filter the solid and dry in a vacuum oven at 40-50°C for 8 hours to yield the final product.[7]

References

Troubleshooting low conversion rates in the synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

This guide provides detailed troubleshooting for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of this compound, a key intermediate for various active compounds.[1][2] The primary focus is on the critical C-N cross-coupling step, which is typically a Buchwald-Hartwig amination reaction.[3][4]

Troubleshooting Guide: Low Conversion Rates

Q1: My reaction has stalled, leaving significant amounts of the starting aryl halide. What are the most common causes and solutions?

Low or incomplete conversion is a frequent issue in palladium-catalyzed aminations.[5] The primary factors to investigate are the catalyst's activity, reaction conditions, and reagent quality.

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[5] Improper handling or failure to maintain an inert atmosphere can lead to catalyst deactivation. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.

  • Insufficient Temperature: Buchwald-Hartwig reactions typically require heating, often in the range of 80-100°C, to proceed at a reasonable rate.[5] If the reaction is sluggish, a modest increase in temperature may improve the conversion rate. However, excessive heat can cause catalyst decomposition.[5]

  • Poor Reagent Quality: Impurities in the starting materials (aryl halide or piperazine) or solvents can poison the palladium catalyst.[5] It is crucial to use high-purity reagents and anhydrous solvents.

  • Sub-optimal Ligand or Base: The choice of ligand and base is critical and substrate-dependent.[5] For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote efficient catalysis.[6][7] The base's strength and solubility also play a key role; strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary if base-sensitive functional groups are present.[5]

G

Q2: I'm observing significant side product formation. What are these byproducts and how can I prevent them?

Side reactions can compete with the desired C-N bond formation, reducing the overall yield.

  • Hydrodehalogenation: A common side reaction is the replacement of the halide on the benzofuran ring with a hydrogen atom.[3] This is often caused by β-hydride elimination from the palladium amide intermediate.[3] Using a ligand with a wider bite angle, such as Xantphos, can often suppress this pathway.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur, though this is less common with modern catalyst systems.

  • Double Arylation of Piperazine: Since piperazine has two secondary amine sites, a potential side product is the bis-arylated piperazine. To favor mono-arylation, it is common to use an excess of piperazine relative to the aryl halide.

Q3: My reaction is not reproducible between batches. What parameters require tighter control?

Reproducibility issues often stem from subtle variations in experimental setup and reagent quality.

  • Atmosphere Control: The requirement for an inert atmosphere is absolute. Oxygen can irreversibly oxidize the active Pd(0) catalyst. Using a glovebox for reagent preparation is ideal, but a well-executed Schlenk line technique is also effective.

  • Solvent Purity: Water content in the solvent can lead to catalyst deactivation and promote the formation of aryl alcohol side products.[8] Using freshly distilled or commercially available anhydrous solvents is critical.

  • Base Quality: Strong bases like NaOtBu are hygroscopic. Clumps or aged bottles of base may have reduced activity. It is recommended to use fresh, finely powdered base and weigh it quickly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] This reaction couples a suitable 5-halo-benzofuran-2-carboxylate (e.g., Ethyl 5-bromobenzofuran-2-carboxylate) with piperazine.[9] Alternative routes starting from different precursors have also been reported but are less common.[10]

G

Q2: Which catalyst, ligand, and base combination is most effective?

There is no single "best" system, as the optimal conditions are substrate-dependent. However, for C-N couplings involving piperazine, several systems have proven effective.[11][12]

ComponentRecommended OptionsRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) or Pd(II) pre-catalysts.[6]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphines that promote fast reductive elimination and stabilize the catalyst.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases are often needed to deprotonate the amine for catalysis.[5] K₃PO₄ and Cs₂CO₃ offer milder alternatives.
Solvent Toluene, Dioxane, 2-MeTHFAprotic solvents with good solubility for the reagents and compatibility with the reaction conditions.[5]

Q3: How can I monitor the reaction progress effectively?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the mass-to-charge ratio of the starting materials, product, and any significant byproducts. This is the preferred method for accurate monitoring.

Key Experimental Protocol

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Preparation: To an oven-dried Schlenk flask, add Ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), piperazine (1.2-2.0 eq), and anhydrous toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction's progress by TLC or LC-MS.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

G

References

Technical Support Center: Purification of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate by column chromatography.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound and provides actionable solutions in a question-and-answer format.

Issue 1: Poor Separation or Co-elution of Impurities

  • Question: My column chromatography is not separating the desired product from impurities effectively. What can I do?

  • Answer: Poor separation can be due to an inappropriate solvent system or column packing.

    • Optimize the Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate. You can start with a ratio of 7:3 (hexane:ethyl acetate) and gradually increase the polarity. For N-arylpiperazine compounds, a dichloromethane/methanol solvent system can also be effective.[1]

    • TLC Analysis: Before running the column, perform a thorough Thin Layer Chromatography (TLC) analysis with different solvent systems to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.4 for the desired product.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography. This can help in separating compounds with close Rf values.

Issue 2: Peak Tailing or Streaking of the Product

  • Question: The product is tailing or streaking on the TLC plate and during column chromatography. How can I resolve this?

  • Answer: Peak tailing is a common issue with compounds containing basic amine groups like piperazine, which can interact strongly with the acidic silica gel.

    • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or a few drops of ammonia solution, to the eluent.[2] This will neutralize the acidic sites on the silica gel and minimize the interaction with the basic piperazine moiety, resulting in a more symmetrical peak.

    • Use of End-Capped Columns: If available, use end-capped silica gel columns where the residual silanol groups are capped, reducing their acidity.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]

Issue 3: Product Degradation on the Column

  • Question: I suspect my product is degrading on the silica gel column. How can I prevent this?

  • Answer: Benzofuran derivatives can sometimes be sensitive to the acidic nature of silica gel.

    • Deactivation of Silica Gel: Neutralize the silica gel before packing the column by washing it with a solvent mixture containing a small amount of triethylamine.[4]

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.

    • Alternative Purification Technique: If the product is a solid and degradation is a significant issue, consider recrystallization as an alternative purification method. A patent for a similar compound suggests using a mixture of ethyl acetate and acetone (in a ratio of 1:5 to 1:3) for recrystallization.[3]

Issue 4: Low Recovery of the Product

  • Question: I am getting a low yield of my product after column chromatography. What could be the reasons?

  • Answer: Low recovery can be due to irreversible adsorption on the column or loss during workup.

    • Check for Irreversible Adsorption: As mentioned for peak tailing, the basic piperazine group can bind strongly to silica. Adding a basic modifier to the eluent can improve recovery.

    • Proper pH during Extraction: Before chromatography, during the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) to keep the piperazine nitrogen deprotonated and maximize its extraction into the organic phase.[2]

    • Dry Loading: If the crude product has poor solubility in the initial mobile phase, consider dry loading. This involves adsorbing the crude product onto a small amount of silica gel and then loading the dried powder onto the top of the column.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)Standard grade for column chromatography.
Mobile Phase (Eluent) n-Hexane:Ethyl Acetate or Dichloromethane:MethanolStart with a 7:3 ratio for Hex:EtOAc and adjust polarity. For DCM:MeOH, start with a low percentage of MeOH and increase.
Mobile Phase Modifier Triethylamine (0.1 - 1% v/v)Recommended to prevent peak tailing.[2]
TLC Rf Value 0.2 - 0.4Optimal for good separation on the column.
Recrystallization Solvents Ethyl acetate:Acetone (1:5 to 1:3 v/v)For solid products as an alternative to chromatography.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol) to find a system that gives an Rf value of 0.2-0.4 for the product and good separation from impurities.

    • Consider adding 0.5% triethylamine to the chosen eluent to check for improvement in spot shape.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Start collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution:

    • Dissolve the crude solid product in a minimum amount of hot ethyl acetate.

  • Crystallization:

    • Slowly add acetone (the anti-solvent) in a ratio of approximately 1:3 to 1:5 (ethyl acetate:acetone) until the solution becomes slightly turbid.[3]

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold acetone.

    • Dry the crystals under vacuum.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_problem Problem Identification cluster_solution Solutions cluster_end Result start Crude Product tlc TLC Analysis start->tlc poor_sep Poor Separation? tlc->poor_sep tailing Peak Tailing? poor_sep->tailing No optimize_solvent Optimize Mobile Phase (Gradient Elution) poor_sep->optimize_solvent Yes degradation Degradation? tailing->degradation No add_base Add Triethylamine (TEA) to Mobile Phase tailing->add_base Yes alt_stationary Use Alumina or Deactivated Silica degradation->alt_stationary Yes recrystallize Consider Recrystallization degradation->recrystallize Yes pure_product Pure Product degradation->pure_product No optimize_solvent->pure_product add_base->pure_product alt_stationary->pure_product recrystallize->pure_product

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis_iso Analysis & Isolation cluster_final Final Product crude Crude Product tlc_analysis TLC for Solvent System Optimization crude->tlc_analysis pack_column Pack Column (Silica Gel) tlc_analysis->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate.

Recrystallization Protocol

This section provides a detailed methodology for the recrystallization of this compound.

Recommended Solvent System

A mixed solvent system of ethyl acetate and acetone is recommended for the recrystallization of this compound.[1] The optimal ratio of ethyl acetate to acetone can range from 1:3 to 1:5.[1]

Experimental Workflow

cluster_protocol Recrystallization Protocol dissolve Dissolve Crude Product in Ethyl Acetate:Acetone (e.g., 1:4 ratio) with heating cool Allow to Cool Slowly to Room Temperature dissolve->cool induce Induce Crystallization (if necessary) cool->induce ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath induce->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

Detailed Methodology
  • Solvent Preparation: Prepare a mixed solvent of ethyl acetate and acetone in a ratio between 1:3 and 1:5.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the prepared solvent mixture. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent mixture until a clear solution is obtained at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed during this period. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a khaki-colored solid.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound.

cluster_troubleshooting Troubleshooting Decision Tree start Recrystallization Problem Occurs oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? low_yield Low Yield? colored_crystals Crystals Colored? oiling_out->no_crystals No reheat_add_solvent Reheat and Add More 'Good' Solvent (Acetone) oiling_out->reheat_add_solvent Yes no_crystals->low_yield No scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask Yes low_yield->colored_crystals No check_filtrate Check Filtrate for Dissolved Product low_yield->check_filtrate Yes charcoal Add Activated Charcoal to Hot Solution colored_crystals->charcoal Yes rerun Re-run Recrystallization colored_crystals->rerun No slow_cool Cool Solution Slower reheat_add_solvent->slow_cool seed_crystal Add a Seed Crystal scratch_flask->seed_crystal reduce_solvent Reduce Solvent Volume (Evaporation) seed_crystal->reduce_solvent check_filtrate->reduce_solvent charcoal->rerun

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: What should I do if my compound "oils out" instead of crystallizing?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if the compound is significantly impure.[2] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of the more "solubilizing" solvent in the mixture (in this case, likely acetone) to increase the total solvent volume.[2]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating the flask.[2]

Q2: My yield of crystals is very low. How can I improve it?

A2: A low yield can be due to several factors:

  • Too much solvent was used: This is a common issue where a significant amount of the product remains dissolved in the mother liquor.[2][3] To remedy this, you can try to evaporate some of the solvent and re-cool the solution to obtain more crystals.[2]

  • Incomplete crystallization: Ensure the solution has been adequately cooled in an ice bath to maximize precipitation.

  • Premature crystallization: If crystals form too early while the solution is still hot, impurities can be trapped, and the yield of pure compound will be lower after filtration. Ensure all the compound is fully dissolved at the boiling point of the solvent.

Q3: No crystals are forming, even after cooling in an ice bath. What are my options?

A3: If no crystals form, the solution may be supersaturated or not concentrated enough.[2] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2][4] This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[2]

  • Reducing Solvent Volume: If the solution is too dilute, you can heat it to evaporate some of the solvent and then attempt to cool it again.[2]

Q4: The resulting crystals are colored, but the pure compound should be a khaki solid. How can I remove the color?

A4: Colored impurities can sometimes be removed by using activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and keep the solution at a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent system for the recrystallization of this compound?

A5: A mixture of ethyl acetate and acetone in a ratio of 1:3 to 1:5 has been shown to be effective.[1]

Q6: Why is a mixed solvent system often used for recrystallization?

A6: A mixed solvent system is used when a single solvent does not have the ideal solubility properties. One solvent (the "good" solvent) is chosen in which the compound is highly soluble, and another (the "bad" solvent) is chosen in which the compound is poorly soluble. By creating a mixture, the solubility can be finely tuned so that the compound is soluble in the hot solvent but insoluble when cold.

Q7: How can I determine the purity of my recrystallized product?

A7: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. A patent for the synthesis of this compound used HPLC to confirm a purity of 97.5-98.0%.[1]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any impurities.

Q8: Can I use other solvents for the recrystallization?

A8: While the ethyl acetate/acetone system is documented, other solvents or solvent mixtures might also be effective. A general rule of thumb is to use a solvent that has a similar polarity or functional group to the compound being recrystallized.[5][6] Given that the target molecule is an ester, other ester-based solvents or mixtures could be explored. However, this would require experimental optimization. Common solvents for recrystallizing polar compounds include ethanol, methanol, and acetonitrile, often in combination with a less polar co-solvent like hexanes or water.[7][8]

Data Summary

Table 1: Recommended Solvent Ratios for Recrystallization

Solvent 1Solvent 2Ratio (Solvent 1:Solvent 2)
Ethyl AcetateAcetone1:3
Ethyl AcetateAcetone1:4
Ethyl AcetateAcetone1:5
Data sourced from patent CN103965148A.[1]

References

Technical Support Center: Large-Scale Production of Vilazodone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of vilazodone intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of key vilazodone intermediates.

Intermediate 1: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Q1: Low yield during the Fischer indole synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

A1: Low yields in the Fischer indole synthesis step are a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Reaction Temperature: The temperature during the diazotization and cyclization steps is critical. Lower temperatures during diazotization can minimize the formation of by-products.[1]

  • Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction yield. Experiment with different acids (e.g., HCl, H₂SO₄) and their concentrations to optimize the cyclization.

  • Purity of Reactants: Ensure the purity of the starting materials, particularly 4-cyanophenylhydrazine and 6-chlorohexanal. Impurities can interfere with the reaction and lead to the formation of undesired side products.

  • Alternative Synthetic Routes: If optimizing the Fischer indole synthesis proves difficult, consider alternative approaches such as a Friedel-Crafts acylation of 5-cyanoindole followed by reduction.[2] One study reported an overall yield of 74% for an alternative telescopic synthesis starting from 4-cyanophenyl hydrazine.[3]

Q2: Formation of impurities during the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

A2: Impurity formation is a significant concern in large-scale synthesis. Common impurities can arise from side reactions or incomplete reactions.

  • Side Reactions: Over-alkylation or di-alkylation of the indole ring can occur. To minimize this, control the stoichiometry of the reactants and the reaction temperature.

  • Purification: Recrystallization is a common method for purifying the final product. A study reported achieving 99.62% HPLC purity after recrystallization from isopropyl acetate.[4]

  • Impurity Identification: Utilize analytical techniques such as HPLC and LC-MS to identify and quantify impurities. This will help in understanding the source of the impurity and in developing a strategy for its removal.[5]

Intermediate 2: 5-(piperazin-1-yl)benzofuran-2-carboxamide

Q3: Difficulties in the purification of 5-(piperazin-1-yl)benzofuran-2-carboxamide.

A3: The purification of this intermediate can be challenging due to its polarity and the potential for side products.

  • Chromatography: Column chromatography is often necessary for purification. The choice of solvent system is crucial for achieving good separation.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent can be an effective final purification step.

  • Alternative Synthesis: Consider synthetic routes that may yield a cleaner crude product, potentially simplifying the purification process. For example, a method involving the reaction of 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal has been reported.[6]

Q4: Low yield in the nucleophilic aromatic substitution reaction to produce 5-(piperazin-1-yl)benzofuran-2-carboxamide.

A4: The nucleophilic aromatic substitution of 5-bromobenzofuran-2-carboxamide with piperazine can be sluggish.

  • Catalyst: The use of a suitable catalyst, such as a palladium-based catalyst, can improve the reaction rate and yield.

  • Reaction Conditions: Optimize the reaction temperature and time. Higher temperatures may be required, but this can also lead to the formation of degradation products.

  • Solvent: The choice of solvent is important. Aprotic polar solvents like DMF are often used for this type of reaction.[7]

Frequently Asked Questions (FAQs)

Q5: What are the main synthetic routes for vilazodone?

A5: The synthesis of vilazodone typically involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide.[1][2] Several routes exist for the synthesis of these intermediates, with the Fischer indole synthesis being a common method for the former.[1][3][8]

Q6: What are the critical process parameters to control during the large-scale production of vilazodone intermediates?

A6: Key parameters to monitor and control include reaction temperature, reactant stoichiometry, catalyst selection and concentration, and solvent purity. Careful control of these parameters is essential for maximizing yield, minimizing impurity formation, and ensuring batch-to-batch consistency.

Q7: What are the common impurities encountered in vilazodone synthesis?

A7: Impurities can arise from raw materials, intermediates, and degradation products.[9] Specific impurities mentioned in the literature include Vilazodone N-oxide and oxo vilazodone.[5][10] It is crucial to have analytical methods in place to detect and quantify these impurities to ensure the final product meets regulatory standards.

Quantitative Data

Table 1: Reported Yields and Purity for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Synthesis

Starting MaterialReaction TypeYield (%)Purity (%)Reference
4-cyano phenyl hydrazineTelescopic Synthesis74 (overall)Not Specified[3]
5-cyanoindoleAcylation and Reduction8899.62 (HPLC)[4]
4-cyanoanilineDiazotization, Fischer Indole CyclizationNot Specified>99[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile via Acylation and Reduction [4]

  • Dissolve 5-cyanoindole (1.0 mol) in dichloromethane (1.5 L).

  • Control the internal temperature at 0-5 °C and add anhydrous zinc chloride (1.1 mol).

  • After the addition is complete, lower the temperature to approximately -10 °C.

  • Add 1-bromo-4-chlorobutane (1.1 mol) dropwise.

  • After the dropwise addition is complete, raise the temperature to 0 °C and continue the reaction for 2 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (0.5 L) and quench with ice water (1 L).

  • Neutralize the mixture with 1 N sodium hydroxide solution to pH 7.

  • Perform extraction and liquid separation. Wash the organic phase with saturated brine (0.5 L) and separate.

  • Concentrate the organic phase to dryness.

  • Recrystallize the residue from isopropyl acetate (0.5 L) to obtain the product.

Visualizations

experimental_workflow cluster_intermediate1 Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile start1 Start: 5-Cyanoindole step1_1 Dissolve in Dichloromethane start1->step1_1 step1_2 Add Anhydrous Zinc Chloride (0-5°C) step1_1->step1_2 step1_3 Cool to -10°C step1_2->step1_3 step1_4 Add 1-bromo-4-chlorobutane (dropwise) step1_3->step1_4 step1_5 React at 0°C for 2h step1_4->step1_5 step1_6 Quench with Ice Water step1_5->step1_6 step1_7 Neutralize to pH 7 step1_6->step1_7 step1_8 Extract and Wash step1_7->step1_8 step1_9 Concentrate step1_8->step1_9 step1_10 Recrystallize from Isopropyl Acetate step1_9->step1_10 end1 Product: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile step1_10->end1 troubleshooting_logic problem Low Yield in Fischer Indole Synthesis cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Acid Catalyst/Concentration problem->cause2 cause3 Impure Reactants problem->cause3 cause4 Inefficient Route problem->cause4 solution1 Optimize Diazotization and Cyclization Temperatures cause1->solution1 solution2 Screen Different Acids and Concentrations cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Consider Alternative Synthetic Routes cause4->solution4

References

Optimizing the reaction time and temperature for the synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the manufacturing of Vilazodone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic pathways have been reported, often starting from substituted salicylaldehydes or coumarins. A common final step involves the formation of the piperazine ring by reacting a precursor, such as Ethyl 5-aminobenzofuran-2-carboxylate, with a piperazine-forming reagent. One patented method involves reacting Ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)amine hydrochloride.[1] Another approach is the aromatic nucleophilic substitution of a halogenated benzofuran derivative with piperazine.

Q2: What are the typical reaction conditions for the piperazine ring formation step?

A2: The reaction conditions can vary depending on the chosen synthetic route. For the reaction of Ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)amine hydrochloride, one reported method uses isopropanol as the solvent, with heating at 50-60°C for 4 hours in the presence of sodium carbonate.[1] Other syntheses involving nucleophilic aromatic substitution might require higher temperatures (e.g., 80-120°C) and the use of a base like potassium carbonate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: The starting materials or reagents may have degraded.- Ensure the purity and activity of starting materials and reagents. Use freshly opened or properly stored chemicals.- For the piperazine introduction step, verify the quality of the bis(2-chloroethyl)amine hydrochloride or piperazine.
2. Insufficient Temperature: The reaction may have a high activation energy and require more heat.- Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures.
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.- Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents for similar reactions include isopropanol, DMF, and dioxane.[1][2]
4. Ineffective Base: The base may not be strong enough to facilitate the reaction.- If using a base like sodium carbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate or an organic base like triethylamine.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition of reactants or products, or promote side reactions.- Lower the reaction temperature. Even a small reduction can sometimes significantly decrease the rate of side reactions relative to the desired reaction.
2. Reaction Time is Too Long: Prolonged reaction times can lead to the formation of degradation products or further reactions of the desired product.- Optimize the reaction time by monitoring the reaction closely. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
3. N,N'-bis-arylation of Piperazine: If using piperazine in a nucleophilic substitution, a common byproduct is the double arylation of the piperazine.- Use an excess of piperazine relative to the benzofuran starting material to favor mono-substitution.
Difficult Purification 1. Presence of Polar Impurities: Unreacted starting materials or polar byproducts can co-elute with the product during chromatography.- An aqueous workup with a mild acid wash can help remove unreacted amines. Adjusting the pH during extraction can also aid in separating basic and acidic components.
2. Tarry, Polymeric Material: Harsh reaction conditions (e.g., strong acid, high heat) can cause decomposition and polymerization.[3]- Re-evaluate the reaction conditions, particularly temperature and the use of strong acids or bases. Consider using milder conditions for a longer duration.

Experimental Protocols and Data

Example Protocol: Synthesis via Piperazine Ring Formation

This protocol is based on a method described in the literature for the synthesis of this compound from Ethyl 5-aminobenzofuran-2-carboxylate.[1]

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq)

  • Sodium carbonate (1.0 eq)

  • Isopropanol

Procedure:

  • To a reaction flask, add Ethyl 5-aminobenzofuran-2-carboxylate, bis(2-chloroethyl)amine hydrochloride, sodium carbonate, and isopropanol.

  • Heat the mixture to 50-60°C.

  • Stir the reaction for 4 hours, monitoring the progress by TLC.

  • After completion, filter off any insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

  • Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product, for example, by crystallization or column chromatography.

Table of Reaction Conditions from Literature
Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl 5-aminobenzofuran-2-carboxylatebis(2-chloroethyl)amine HCl, Na2CO3Isopropanol50-60485[1]
5-bromobenzofuran-2-carboxamidePiperazine----[4]
2-hydroxyl-5-(piperazin-1-yl) benzaldehydeGlyoxal, TiCl4, then oxidation and cyclizationTHF, Ethanol-20 to -10 (initial step)--[5]

Note: Detailed conditions for all steps of every synthesis are not always provided in the cited documents.

Visual Guides

Workflow for Optimizing Reaction Time and Temperature

OptimizationWorkflow cluster_temp Temperature Optimization cluster_time Time Optimization T1 Run reactions at different temperatures (e.g., 40°C, 60°C, 80°C) T2 Monitor yield and purity (TLC, HPLC) at fixed time points T1->T2 T3 Identify optimal temperature (best yield/purity profile) T2->T3 RT1 Run reaction at optimal temperature T3->RT1 RT2 Take aliquots at various time intervals (e.g., 1h, 2h, 4h, 6h) RT1->RT2 RT3 Analyze aliquots for conversion and byproduct formation RT2->RT3 RT4 Determine optimal reaction time RT3->RT4 finish Optimized Protocol RT4->finish start Define Standard Reaction Conditions start->T1

Caption: Workflow for systematic optimization of reaction temperature and time.

Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_degradation Solutions for Degradation start Low Yield Observed check_sm Starting material consumed? (TLC/HPLC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No degradation Degradation/Side Reactions check_sm->degradation Yes increase_temp Increase Temperature incomplete_rxn->increase_temp increase_time Increase Reaction Time incomplete_rxn->increase_time check_reagents Check Reagent Quality incomplete_rxn->check_reagents decrease_temp Decrease Temperature degradation->decrease_temp decrease_time Decrease Reaction Time degradation->decrease_time milder_cond Use Milder Conditions degradation->milder_cond

Caption: Decision tree for troubleshooting low reaction yield.

References

Minimizing byproduct formation during the piperazine addition to the benzofuran ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the addition of piperazine to a benzofuran ring. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guides

Issue 1: Significant Formation of N,N'-bis(benzofuranyl)piperazine Byproduct

Question: My reaction is producing a substantial amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of the desired mono-substituted product and complicating purification. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the second nitrogen atom of piperazine also being nucleophilic. Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the benzofuran electrophile with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of the Electrophile: Adding the benzofuran starting material dropwise to the reaction mixture containing piperazine, especially at lower temperatures, can help control the reaction rate and minimize the formation of the di-substituted product.

  • Protecting Group Strategy: A highly effective and controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3] This ensures that only one nitrogen is available for reaction. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed after the coupling reaction under acidic conditions.[1][2]

  • Reaction Temperature and Time: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). High temperatures and prolonged reaction times can sometimes favor the formation of the thermodynamically more stable disubstituted product. It is crucial to stop the reaction once the formation of the monosubstituted product is maximized.

Issue 2: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired piperazinyl-benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can arise from several factors related to the reactants, catalyst, or reaction conditions.

  • Nature of the Benzofuran Substrate: The reactivity of the benzofuran starting material is crucial. If you are performing a nucleophilic aromatic substitution (SNA_r_), the benzofuran ring typically needs to be activated by electron-withdrawing groups. For reactions involving a leaving group on a side chain of the benzofuran, the nature of the leaving group is important (e.g., Br, Cl, OTs).

  • Catalyst and Ligand Choice (for cross-coupling reactions): For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical and often substrate-dependent. Sterically hindered biaryl phosphine ligands are often effective for N-arylation reactions.[1]

  • Base Selection: The choice of base is crucial and can significantly influence the reaction rate and the prevalence of side reactions. For nucleophilic substitution reactions, inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[4] In palladium-catalyzed couplings, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed, but weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if the starting materials are base-sensitive.[1]

  • Solvent and Temperature: Ensure that your reactants are soluble in the chosen solvent at the reaction temperature. Common solvents for such reactions include DMF, DMSO, toluene, and dioxane. Many of these reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[4]

  • Inert Atmosphere: Reactions involving organometallic catalysts, such as palladium complexes, are often sensitive to oxygen. It is essential to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct when adding piperazine to a benzofuran ring?

A1: The most common byproduct is the N,N'-bis(benzofuranyl)piperazine, where two benzofuran molecules have reacted with both nitrogen atoms of a single piperazine molecule. This is due to the presence of two nucleophilic secondary amine groups in piperazine.

Q2: How can I effectively separate the mono-substituted product from the di-substituted byproduct?

A2: Separation can often be achieved using column chromatography on silica gel. The polarity difference between the mono- and di-substituted products is usually sufficient for separation. In cases where the polarity difference is small, techniques such as preparative HPLC or crystallization may be necessary.

Q3: Is it better to use unprotected piperazine in large excess or to use mono-protected piperazine?

A3: The choice depends on several factors. Using a large excess of unprotected piperazine is a more direct, one-step method but requires the removal of the excess piperazine after the reaction, which can sometimes be challenging. The use of mono-protected piperazine, such as N-Boc-piperazine, is a two-step process (coupling followed by deprotection) but often provides a cleaner reaction with higher selectivity for the mono-substituted product, simplifying purification.[1][2][3]

Q4: Can I use other protecting groups for piperazine besides Boc?

A4: Yes, other protecting groups such as benzyloxycarbonyl (Cbz) or a tosyl (Ts) group can also be used to protect one of the piperazine nitrogens. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecules.

Data Presentation

Table 1: Comparison of Strategies to Minimize Di-substitution in Piperazine Reactions

StrategyPiperazine EquivalentsProtecting GroupTypical Mono-substituted Yield (%)Typical Di-substituted Yield (%)Notes
Standard1.1None4535Often results in a mixture of products.
Excess Piperazine5.0None75<5Effective in favoring mono-substitution; requires removal of excess piperazine.[1]
Mono-Boc Protection1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0High selectivity, cleaner reaction; requires an additional deprotection step.[1]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of a Benzofuran Derivative using Excess Piperazine

This protocol is a general guideline for a nucleophilic substitution reaction where the benzofuran moiety contains a good leaving group (e.g., a bromoalkyl group).

  • Materials:

    • 3-(Bromomethyl)benzofuran (1.0 eq)

    • Piperazine (10.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add a solution of 3-(bromomethyl)benzofuran in acetonitrile to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the mono-substituted product. An acidic wash can also be employed to remove excess piperazine.

Protocol 2: Synthesis of Mono-substituted Piperazinyl-Benzofuran using N-Boc-piperazine

This protocol describes the reaction of a halo-benzofuran with N-Boc-piperazine followed by deprotection.

  • Step 1: N-Arylation of N-Boc-piperazine

    • Materials:

      • 2-Bromobenzofuran (1.0 eq)

      • N-Boc-piperazine (1.2 eq)

      • Pd₂(dba)₃ (0.02 eq)

      • XPhos (0.04 eq)

      • Sodium tert-butoxide (NaOtBu) (1.4 eq)

      • Toluene

    • Procedure:

      • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromobenzofuran, N-Boc-piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

      • Add anhydrous toluene.

      • Stir the mixture at 100 °C and monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature and quench with water.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel.

  • Step 2: Deprotection of the Boc Group

    • Materials:

      • N-Boc-1-(benzofuran-2-yl)piperazine (1.0 eq)

      • Trifluoroacetic acid (TFA) or HCl in dioxane

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the purified N-Boc-1-(benzofuran-2-yl)piperazine in dichloromethane.

      • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

      • Stir the reaction at room temperature for 1-2 hours.

      • Evaporate the solvent and excess acid under reduced pressure.

      • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an organic solvent.

      • Dry the organic layer, concentrate, and purify if necessary.

Mandatory Visualization

experimental_workflow cluster_unprotected Strategy 1: Excess Unprotected Piperazine cluster_protected Strategy 2: Mono-Protected Piperazine uc_start Start with Benzofuran Electrophile and Excess Piperazine uc_reaction Nucleophilic Substitution uc_start->uc_reaction uc_workup Aqueous Workup and Extraction uc_reaction->uc_workup uc_purification Column Chromatography / Acidic Wash to Remove Excess Piperazine uc_workup->uc_purification uc_product Mono-substituted Piperazinyl-Benzofuran uc_purification->uc_product uc_byproduct Di-substituted Byproduct (minimized) uc_purification->uc_byproduct pc_start Start with Benzofuran Electrophile and N-Boc-Piperazine pc_reaction Coupling Reaction (e.g., Buchwald-Hartwig) pc_start->pc_reaction pc_workup Aqueous Workup and Extraction pc_reaction->pc_workup pc_purification1 Column Chromatography pc_workup->pc_purification1 pc_intermediate N-Boc-Protected Intermediate pc_purification1->pc_intermediate pc_deprotection Boc Deprotection (Acidic Conditions) pc_intermediate->pc_deprotection pc_workup2 Neutralization and Extraction pc_deprotection->pc_workup2 pc_purification2 Purification (if necessary) pc_workup2->pc_purification2 pc_product Mono-substituted Piperazinyl-Benzofuran pc_purification2->pc_product

Caption: Experimental workflows for minimizing byproduct formation.

troubleshooting_logic start Low Yield of Mono-substituted Product check_byproduct High Di-substituted Byproduct? start->check_byproduct strategy Implement Mono-substitution Strategy check_byproduct->strategy Yes check_reaction Low Conversion? check_byproduct->check_reaction No strategy_details - Use Excess Piperazine - Use N-Boc-Piperazine - Slow Addition of Electrophile strategy->strategy_details success Improved Yield of Mono-substituted Product strategy->success optimize Optimize Reaction Conditions check_reaction->optimize Yes check_reaction->success No (Other issues) optimize_details - Check Catalyst/Ligand - Vary Base and Solvent - Adjust Temperature - Ensure Inert Atmosphere optimize->optimize_details optimize->success

References

Stability issues and proper storage conditions for Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate hydrochloride (CAS: 765935-67-9). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: To ensure long-term stability, the solid compound should be stored under controlled conditions. Below is a summary of recommended storage conditions based on available data.

Data Presentation: Recommended Storage for Solid Compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) or Room Temperature (in a desiccator)Minimizes degradation from heat.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Protects against oxidative degradation.
Light Protect from light (amber vial)Prevents photolytic degradation.
Moisture Store in a desiccator with a suitable desiccantThe hydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis.

Q2: I've prepared a stock solution. How should I store it and for how long is it stable?

A2: The stability of stock solutions is dependent on the solvent and storage temperature. It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Data Presentation: Stock Solution Stability

Storage TemperatureRecommended SolventMaximum Storage Period
-80°C Anhydrous DMSO, DMF, or Ethanol6 months[1]
-20°C Anhydrous DMSO, DMF, or Ethanol1 month[1]

Troubleshooting Tip: If you observe precipitation in your stock solution upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or poor solubility, and the solution should be discarded.

Q3: My experimental results are inconsistent. Could the stability of the compound be the issue? How can I check for degradation?

A3: Inconsistent results can indeed be a sign of compound degradation. A common method to assess the purity and identify potential degradation products is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound hydrochloride. Optimization may be required for your specific equipment and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase (10% acetonitrile in water).

Troubleshooting Workflow for Purity Assessment

G Troubleshooting Purity Issues start Inconsistent Experimental Results check_purity Assess Compound Purity via HPLC start->check_purity main_peak Single Major Peak >98%? check_purity->main_peak degradation Multiple Peaks or Reduced Main Peak Area main_peak->degradation No stable Compound is Likely Stable main_peak->stable Yes new_compound Obtain a Fresh Batch of Compound degradation->new_compound investigate Investigate Other Experimental Variables stable->investigate retest Re-run Experiment new_compound->retest

Caption: Workflow for troubleshooting inconsistent experimental results.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, which includes an ester, a piperazine ring, and a benzofuran core, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid. The piperazine ring can also undergo hydrolysis under harsh conditions.

  • Oxidation: The benzofuran ring and the piperazine moiety can be targets of oxidation. This can lead to the formation of N-oxides or ring-opened products.

Potential Degradation Pathways

Caption: Potential degradation pathways for the compound.

Q5: How should I handle this compound safely in the laboratory?

A5: It is crucial to follow standard laboratory safety procedures when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This information is intended as a guide. Always refer to the specific product's Safety Data Sheet (SDS) for the most accurate and comprehensive safety information.

References

Validation & Comparative

Comparison of different synthetic routes for Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes for Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in the synthesis of the antidepressant drug Vilazodone, is presented for researchers and professionals in drug development. This guide details two distinct synthetic pathways, providing experimental data, protocols, and visual diagrams to facilitate an objective evaluation of each method.

Comparison of Synthetic Routes

Two primary synthetic routes are detailed, one originating from 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and the other from 6-nitrocoumarin. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and product quality.

ParameterRoute 1Route 2
Starting Material 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde6-nitrocoumarin
Number of Steps 35
Overall Yield 71-81%[1]85%[2][3]
Final Product Purity 97.5-98.0% (HPLC)[1]98.9%[2][3]
Key Reagents TiCl4, Zinc, Glyoxal, NaOH, CuSO4, IodineBromine, Ethanol, Triethylamine, Palladium on Carbon
Reaction Conditions Involves low temperatures (-20 to -10 °C)[1]Involves hydrogenation under pressure (0.3-0.5MPa)[2]

Synthetic Route 1: From 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde

This three-step synthesis is outlined in patent CN103965148A.[1] The route commences with the reaction of 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal, followed by oxidation and subsequent esterification and cyclization.

Experimental Protocol

Step 1: Synthesis of 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-propenal Under a nitrogen atmosphere, zinc powder and tetrahydrofuran (THF) are added to a reactor. The mixture is cooled, and TiCl4 is added dropwise while maintaining a temperature of -20 to -10 °C. A solution of 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal in THF is then added dropwise. After the reaction is complete, the mixture is worked up to yield 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-propenal. The reported yield is 77% with a purity of 92% (GC).[1]

Step 2: Synthesis of 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-propenoic acid A solution of sodium hydroxide and a solution of copper sulfate are added to a reactor. The 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-propenal from the previous step is added while stirring. The reaction mixture is then acidified with hydrochloric acid to precipitate the product, 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-propenoic acid.

Step 3: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate The 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-propenoic acid is dissolved in absolute ethanol. THF and anhydrous potassium carbonate are added, and the mixture is stirred. Iodine is then added to facilitate the cyclization. The final product is obtained after workup and recrystallization from an ethyl acetate/acetone mixture. The reported yield for this final step ranges from 71% to 81%, with purities between 97.5% and 98.0% as determined by HPLC.[1]

Synthetic Pathway Diagram

Synthetic Route 1 cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde + Glyoxal B 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal A->B 1. Zn, TiCl4, THF 2. -20 to -10°C C 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenoic acid B->C 1. NaOH, CuSO4 2. HCl D Ethyl 5-piperazin-1-yl benzofuran-2-carboxylate C->D 1. Ethanol, K2CO3, THF 2. Iodine

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: From 6-nitrocoumarin

This five-step synthesis, described in patent CN107674052B, begins with 6-nitrocoumarin and proceeds through addition, ring-opening, intramolecular cyclization, nitro reduction, and finally, the formation of the piperazine ring.[3]

Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propanoate 6-nitrocoumarin undergoes an addition reaction with bromine, followed by ring-opening in ethanol to yield ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propanoate.

Step 3: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate The ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propanoate is heated under reflux in ethanol with triethylamine to induce intramolecular cyclization. The product, ethyl 5-nitrobenzofuran-2-carboxylate, is obtained with a reported yield of 90%.[2]

Step 4: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate The nitro group of ethyl 5-nitrobenzofuran-2-carboxylate is reduced to an amine by hydrogenation. The reaction is carried out using 5% palladium on carbon as a catalyst under a hydrogen pressure of 0.3-0.5 MPa. This step has a reported yield of 98%.[2]

Step 5: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate The final step involves the formation of the piperazine ring by reacting ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)amine. The final product is obtained after purification, with a reported yield of 85% and a purity of 98.9%.[2][3]

Synthetic Pathway Diagram

Synthetic Route 2 cluster_0 Steps 1 & 2 cluster_1 Step 3 cluster_2 Step 4 cluster_3 Step 5 A 6-nitrocoumarin B Ethyl 2-bromo-3-(2-hydroxy -5-nitrophenyl)propanoate A->B 1. Bromine 2. Ethanol C Ethyl 5-nitrobenzofuran- 2-carboxylate B->C Triethylamine, Ethanol, Reflux D Ethyl 5-aminobenzofuran- 2-carboxylate C->D H2, 5% Pd/C E Ethyl 5-piperazin-1-yl benzofuran-2-carboxylate D->E bis(2-chloroethyl)amine

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes provide viable methods for the preparation of this compound. Route 1 is shorter, consisting of only three steps, and utilizes readily available starting materials. Route 2, while longer with five steps, reports a slightly higher overall yield and final product purity. The choice of synthetic route may depend on factors such as the availability and cost of starting materials and reagents, the desired scale of production, and the specific equipment and safety protocols available. For instance, Route 1 requires handling of the corrosive and moisture-sensitive reagent TiCl4 at low temperatures, while Route 2 involves a high-pressure hydrogenation step. These considerations, in conjunction with the presented data, should guide researchers in selecting the most appropriate synthetic strategy for their needs.

References

Comparative Analysis of the Biological Activity of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, combining a benzofuran moiety with a piperazine ring, is a recognized pharmacophore with diverse biological activities. Research into derivatives has primarily focused on their anticancer properties, with evidence suggesting that these compounds can exert their effects through the inhibition of key cellular signaling pathways.

In Vitro Anticancer Activity

The antiproliferative activity of benzofuran-piperazine derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from studies on closely related analogs are summarized below. It is important to note that these compounds are not direct analogs of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, but they share the core benzofuran-piperazine scaffold, providing valuable insights into the potential of this chemical class.

One study investigated 3-(piperazinylmethyl)benzofuran derivatives as potential CDK2 inhibitors. While the piperazine linkage is at the 3-position via a methyl group, the data offers a glimpse into the potency of this class of compounds.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Compound 9h (A 3-(piperazinylmethyl)benzofuran derivative)Panc-1 (Pancreatic)0.94[1]
MCF-7 (Breast)2.92[1]
A-549 (Lung)1.71[1]
Compound 11d (A 3-(piperazinylmethyl)benzofuran derivative)Panc-1 (Pancreatic)1.68[1]
MCF-7 (Breast)4.15[1]
A-549 (Lung)2.99[1]
Compound 13b (A 3-(piperazinylmethyl)benzofuran derivative)Panc-1 (Pancreatic)1.78[1]
MCF-7 (Breast)5.21[1]
A-549 (Lung)1.72[1]

Vilazodone, which is structurally very similar to this compound (differing by the substitution on the piperazine nitrogen and the carboxamide at the 2-position instead of a carboxylate), has also been evaluated for its anticancer effects.

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference
Vilazodone hydrochloride HT-29 (Colon)28.5[2]
5-Fluorouracil (Control) HT-29 (Colon)12.8[2]

Mechanism of Action: Kinase Inhibition

Several studies suggest that the biological activity of benzofuran-piperazine derivatives may stem from their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. One prominent target identified for a related class of 3-(piperazinylmethyl)benzofuran derivatives is Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.

Below is a table summarizing the CDK2 inhibitory activity of these related compounds.

Compound/AnalogTargetIC50 (nM)Reference
Compound 9h CDK240.91[1]
Compound 11d CDK241.70[1]
Compound 11e CDK246.88[1]
Compound 13c CDK252.63[1]
Staurosporine (Control) CDK256.76[1]

The inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis (programmed cell death).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of related benzofuran-piperazine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., Panc-1, MCF-7, A-549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a positive control (e.g., Cisplatin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibitory Assay (CDK2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK2 enzyme, a suitable substrate (e.g., a peptide or protein that is phosphorylated by CDK2), and ATP (the phosphate donor).

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated for a specific time to allow for interaction with the enzyme.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays that measure the amount of ATP consumed or the amount of phosphorylated product formed.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value, the concentration of the compound that inhibits the enzyme activity by 50%, is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway affected by these compounds and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Ras Ras Receptor_Tyrosine_Kinase->Ras Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzofuran_Analog This compound Analog Benzofuran_Analog->Receptor_Tyrosine_Kinase Inhibits Benzofuran_Analog->PI3K Inhibits

Figure 1: A potential signaling pathway targeted by benzofuran analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Lines Purification->Cell_Culture MTT_Assay Antiproliferative (MTT Assay) Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., CDK2) Cell_Culture->Kinase_Assay IC50_Calculation IC50 Determination MTT_Assay->IC50_Calculation Kinase_Assay->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Figure 2: A typical experimental workflow for evaluating benzofuran analogs.

References

Validating the purity of synthesized Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate using reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate against a certified reference standard. The purity of this key intermediate, vital in the synthesis of active pharmaceutical ingredients such as Vilazodone, is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the analytical methodologies and presents comparative data to validate the purity of the synthesized compound.

Compound Overview

This compound is a benzofuran derivative with the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of approximately 274.32 g/mol .[1][2][3] Its chemical structure, characterized by a benzofuran core linked to a piperazine moiety and an ethyl carboxylate group, makes it a crucial building block in medicinal chemistry.

Synthesized Product: this compound, Lot # [Specify Lot Number]

Reference Standard: Certified Reference Material (CRM) of this compound, Purity ≥99.5% (Source: [Specify Source of Reference Standard])

Comparative Analytical Data

The purity of the synthesized this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are compared with the certified reference standard in the tables below.

Table 1: High-Performance Liquid Chromatography (HPLC) Data
ParameterSynthesized CompoundReference StandardAcceptance Criteria
Retention Time (min) 12.4512.46± 0.2 min of Reference
Purity by Area (%) 99.6899.85≥ 99.5%
Total Impurities (%) 0.320.15≤ 0.5%
Largest Unknown Impurity (%) 0.110.08≤ 0.15%
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference Standard (δ) ppm
8.15d, J=8.8 Hz1HAr-H8.16
7.52d, J=2.1 Hz1HAr-H7.52
7.43dd, J=8.8, 2.2 Hz1HAr-H7.44
7.28s1HFuran-H7.28
4.45q, J=7.1 Hz2H-OCH₂CH₃4.45
3.25t, J=5.0 Hz4HPiperazine-H3.25
3.10t, J=5.0 Hz4HPiperazine-H3.10
1.42t, J=7.1 Hz3H-OCH₂CH₃1.42
1.95s1HPiperazine-NH1.96
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentReference Standard (δ) ppm
159.5C=O159.5
155.2Ar-C155.2
148.6Ar-C148.6
144.1Ar-C144.1
128.9Ar-CH128.9
125.4Ar-C125.4
118.2Ar-CH118.2
111.9Ar-CH111.9
111.3Furan-CH111.3
61.3-OCH₂CH₃61.3
50.5Piperazine-CH₂50.5
45.8Piperazine-CH₂45.8
14.4-OCH₂CH₃14.4
Table 4: Mass Spectrometry (MS) Data
Ionization ModeSynthesized Compound (m/z)Reference Standard (m/z)Theoretical (m/z)
ESI+ 275.1382 [M+H]⁺275.1385 [M+H]⁺275.1399

Experimental Protocols

Detailed methodologies for the analytical techniques used in this validation are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: 16 scans, pulse width 30°, relaxation delay 1.0 s.

  • ¹³C NMR: 1024 scans, pulse width 90°, relaxation delay 2.0 s.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: 100-500 m/z.

  • Sample Infusion: The sample was dissolved in methanol and infused directly into the source.

Visualized Workflows

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_reference Reference Standard cluster_analysis Analytical Testing cluster_comparison Data Comparison & Validation Synthesized_Product Synthesized Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Reference_Standard Certified Reference Standard Reference_Standard->HPLC Reference_Standard->NMR Reference_Standard->MS Data_Comparison Comparative Analysis HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Purity_Validation Purity Validation Data_Comparison->Purity_Validation

Caption: Workflow for the purity validation of the synthesized compound.

HPLC_Method_Overview Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Mobile Phase Gradient Gradient Elution (Water/Acetonitrile) Detector UV Detector (254 nm) Column->Detector Result Chromatogram (Purity Assessment) Detector->Result

Caption: Overview of the High-Performance Liquid Chromatography (HPLC) method.

Conclusion

The analytical data presented in this guide demonstrates a high degree of similarity between the synthesized this compound and the certified reference standard. The purity, as determined by HPLC, exceeds 99.5%, and the structural identity is unequivocally confirmed by NMR and Mass Spectrometry. The low levels of impurities in the synthesized batch meet the stringent quality requirements for its use in further pharmaceutical development. This comprehensive validation provides confidence in the synthetic route and the quality of the final intermediate.

References

Benchmarking the efficiency of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established and potential synthetic methodologies for Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as Vilazodone. The following sections present a quantitative and qualitative analysis of different synthetic routes, supported by experimental data from peer-reviewed literature and patents.

Executive Summary

The synthesis of this compound is a critical step in the manufacturing of several active pharmaceutical ingredients. This guide benchmarks two distinct, documented multi-step synthesis pathways and explores a potential, modern catalytic alternative. The primary methods analyzed are a three-step synthesis commencing from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and a multi-step route originating from 6-nitrocoumarin. Each method's efficiency is evaluated based on reaction yield, product purity, and operational simplicity. A theoretical palladium-catalyzed cross-coupling approach is also discussed as a prospective alternative.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes, providing a clear comparison of their efficiencies.

ParameterMethod 1: From 2-hydroxy-5-(piperazin-1-yl)benzaldehydeMethod 2: From 6-nitrocoumarin
Starting Material 2-hydroxy-5-(piperazin-1-yl)benzaldehyde6-nitrocoumarin
Key Intermediates 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid3,4-dibromo-6-nitrochroman-2-one, 2-bromo-3-(5-nitro-2-hydroxyphenyl)propanoic acid ethyl ester, 5-nitrobenzofuran-2-carboxylate, 5-aminobenzofuran-2-carboxylate
Overall Yield 71-81%[1]~85% (for the final step)[2]
Final Product Purity (HPLC) 97.5-98.0%[1]98.9%[2]
Number of Steps 35
Key Reagents & Conditions TiCl4, Zinc, Glyoxal, NaOH, CuSO4, Iodine, K2CO3[1]Bromine, Ethanol, Triethylamine, Pd/C, H2, Bis(2-chloroethyl)amine[2]

Experimental Protocols

Method 1: Synthesis from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde

This synthetic route involves three main steps as detailed in patent CN103965148A.[1]

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde Under a nitrogen atmosphere, zinc powder and tetrahydrofuran (THF) are added to a reactor. The mixture is cooled, and titanium tetrachloride (TiCl4) is added dropwise while maintaining a temperature of -20 to -10°C. A solution of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal in THF is then added dropwise. After the reaction is complete, the mixture is worked up with a saturated sodium bicarbonate solution and extracted with chloroform. The organic layer is dried and concentrated, and the crude product is purified by rectification to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde. The reported yield is approximately 73-77% with a purity of 92-93%.[1]

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid A solution of sodium hydroxide and a solution of copper sulfate are added to a reactor. The 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde obtained from the previous step is then added while stirring. The reaction mixture is processed to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.

Step 3: Synthesis of this compound The 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid is dissolved in absolute ethanol and added to a reactor containing THF and anhydrous potassium carbonate. After stirring, iodine is added. Upon completion of the reaction, the mixture is worked up with a saturated sodium bicarbonate solution and extracted. The crude product is recrystallized from an ethyl acetate/acetone mixture to afford this compound as a khaki solid. The final yield ranges from 71% to 81%, with purities between 97.5% and 98.0% as determined by HPLC.[1]

Method 2: Synthesis from 6-nitrocoumarin

This multi-step synthesis is described in patent CN107674052A and starts with the bromination of 6-nitrocoumarin.[2]

Step 1 & 2: Synthesis of 2-bromo-3-(5-nitro-2-hydroxyphenyl)propanoic acid ethyl ester 6-nitrocoumarin undergoes an addition reaction with bromine to form 3,4-dibromo-6-nitrochroman-2-one. This intermediate then undergoes ring-opening in ethanol to yield 2-bromo-3-(5-nitro-2-hydroxyphenyl)propanoic acid ethyl ester.

Step 3: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate The 2-bromo-3-(5-nitro-2-hydroxyphenyl)propanoic acid ethyl ester is treated with a base, such as triethylamine, in a solvent like ethanol or acetonitrile, leading to intramolecular cyclization to form Ethyl 5-nitrobenzofuran-2-carboxylate. This step proceeds with a high yield of around 87-90%.[2]

Step 4: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate The nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate is reduced to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This reduction step is highly efficient, with a reported yield of 98%.[2]

Step 5: Synthesis of this compound The final step involves the formation of the piperazine ring. Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine or its salt to yield the final product, this compound. The reported yield for this final step is 85%, with a purity of 98.9%.[2]

Potential Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination

A modern and potentially more efficient alternative to the classical methods described above is the use of a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

In a hypothetical application to the synthesis of this compound, this method would involve the coupling of a halogenated benzofuran derivative with piperazine. The likely starting materials would be Ethyl 5-bromobenzofuran-2-carboxylate and piperazine. The reaction would be catalyzed by a palladium complex with a suitable phosphine ligand.

Advantages of this approach could include:

  • High Functional Group Tolerance: The Buchwald-Hartwig amination is known for its tolerance of a wide range of functional groups, which could simplify the overall synthetic strategy.

  • Milder Reaction Conditions: Compared to some classical methods, palladium-catalyzed couplings can often be performed under milder conditions.

  • Potentially Higher Yields and Purity: These reactions are often very efficient and can lead to high yields of the desired product with fewer side reactions.

Visualizing the Synthetic Pathways

To better illustrate the workflow of the discussed synthetic methods, the following diagrams have been generated using the DOT language.

cluster_0 Method 1: From 2-hydroxy-5-(piperazin-1-yl)benzaldehyde A1 2-hydroxy-5-(piperazin-1-yl)benzaldehyde B1 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde A1->B1 TiCl4, Zn, Glyoxal C1 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid B1->C1 NaOH, CuSO4 D1 This compound C1->D1 Ethanol, K2CO3, Iodine

Caption: Workflow for the synthesis of this compound starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde.

cluster_1 Method 2: From 6-nitrocoumarin A2 6-nitrocoumarin B2 3,4-dibromo-6-nitrochroman-2-one A2->B2 Bromine C2 Ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propanoate B2->C2 Ethanol D2 Ethyl 5-nitrobenzofuran-2-carboxylate C2->D2 Triethylamine E2 Ethyl 5-aminobenzofuran-2-carboxylate D2->E2 H2, Pd/C F2 This compound E2->F2 Bis(2-chloroethyl)amine

Caption: Multi-step synthesis of this compound originating from 6-nitrocoumarin.

cluster_2 Potential Alternative: Buchwald-Hartwig Amination A3 Ethyl 5-bromobenzofuran-2-carboxylate C3 This compound A3->C3 Pd catalyst, Ligand, Base B3 Piperazine B3->C3

Caption: Proposed synthetic route via Palladium-catalyzed Buchwald-Hartwig amination.

References

Comparative study of the spectroscopic data of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical agents, the purity and structural integrity of starting materials and intermediates are of paramount importance. Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a key building block in the synthesis of various biologically active molecules. Ensuring the quality of this compound from different commercial suppliers is crucial for the reproducibility of experimental results and the safety of downstream applications. This guide provides a comparative framework for the spectroscopic analysis of this compound, offering a baseline for researchers to assess the quality of the material they procure.

The Importance of Spectroscopic Verification

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the structural elucidation and purity assessment of chemical compounds. Discrepancies in the spectroscopic data of a compound obtained from different suppliers can indicate the presence of impurities, residual solvents, or even structural misidentification. Therefore, it is a critical practice for researchers to independently verify the identity and purity of all procured chemical reagents.

Experimental Protocols

To ensure consistency and comparability of data, standardized experimental protocols for acquiring spectroscopic data are essential. Below are the recommended methodologies for the analysis of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: -2 to 12 ppm

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Fragmentor Voltage: 70 V

Comparative Data Presentation

The following tables summarize the expected spectroscopic data for high-purity this compound. Researchers can use these tables as a reference to compare the data obtained from samples procured from different suppliers.

Table 1: ¹H NMR Spectroscopic Data (Reference)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d1HAromatic CH (Benzofuran ring)
~7.30s1HAromatic CH (Benzofuran ring)
~7.00d1HAromatic CH (Benzofuran ring)
~4.40q2H-O-CH₂-CH₃ (Ethyl ester)
~3.20t4H-N-(CH₂)₂- (Piperazine ring)
~3.10t4H-N-(CH₂)₂- (Piperazine ring)
~1.40t3H-O-CH₂-CH₃ (Ethyl ester)
~2.00 (broad)s1H-NH (Piperazine ring)

Table 2: ¹³C NMR Spectroscopic Data (Reference)

Chemical Shift (δ, ppm)Assignment
~160.0C=O (Ester)
~155.0Aromatic C-O (Benzofuran)
~148.0Aromatic C-N (Benzofuran)
~145.0Aromatic C (Benzofuran)
~128.0Aromatic CH (Benzofuran)
~115.0Aromatic CH (Benzofuran)
~112.0Aromatic C (Benzofuran)
~105.0Aromatic CH (Benzofuran)
~61.0-O-CH₂-CH₃ (Ethyl ester)
~50.0-N-(CH₂)₂- (Piperazine ring)
~45.0-N-(CH₂)₂- (Piperazine ring)
~14.5-O-CH₂-CH₃ (Ethyl ester)

Table 3: FT-IR Spectroscopic Data (Reference)

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 (broad)N-H Stretch (Piperazine)
~2950-2800C-H Stretch (Aliphatic)
~1710C=O Stretch (Ester)
~1600, ~1480C=C Stretch (Aromatic)
~1250C-O Stretch (Ester and Ether)
~1100C-N Stretch (Amine)

Table 4: Mass Spectrometry Data (Reference)

m/z (Daltons)Assignment
275.14[M+H]⁺ (Calculated for C₁₅H₁₉N₂O₃⁺: 275.1396)
274.13[M]⁺ (Molecular Ion, if observed)

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Evaluation cluster_3 Decision Making A Procure Compound from Supplier A, B, C B Prepare Samples for NMR, FT-IR, and MS A->B C Acquire 1H NMR Data B->C D Acquire 13C NMR Data B->D E Acquire FT-IR Data B->E F Acquire Mass Spectrometry Data B->F G Compare Experimental Data to Reference Spectra & Supplier CoA C->G D->G E->G F->G H Identify Discrepancies (e.g., Impurity Peaks) G->H I Assess Purity and Structural Integrity H->I J Accept Lot for Use I->J Data Conforms K Reject Lot and Contact Supplier I->K Data Deviates

Caption: Workflow for the comparative spectroscopic analysis of a chemical compound from multiple suppliers.

Conclusion

This guide provides a foundational framework for the comparative spectroscopic analysis of this compound. By adhering to standardized experimental protocols and comparing the acquired data against the provided reference values, researchers can confidently assess the quality of this critical synthetic intermediate. This due diligence is essential for ensuring the reliability and reproducibility of their research and development efforts. It is always recommended to request the Certificate of Analysis (CoA) from the supplier and compare it with the independently acquired data.

Evaluating the performance of different catalysts in the synthesis of benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzofuran-2-carboxylates, a key scaffold in many pharmaceutically active compounds, is a focal point of extensive research. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of benzofuran-2-carboxylates hinges on a balance of factors including reaction yield, efficiency (Turnover Number and Turnover Frequency), and reaction conditions such as time and temperature. Below is a summary of quantitative data for different catalytic approaches.

Catalytic SystemCatalyst/ReagentsSubstratesYield (%)TimeTemp (°C)TONTOF (h⁻¹)
Palladium-Catalyzed C-H Arylation Pd(OAc)₂, AgOAc, NaOAcBenzofuran-2-carboxamide, (Hetero)aryl iodide31-947-24 h110--
Microwave-Assisted Perkin Rearrangement NaOH, Ethanol3-HalocoumarinsVery high5 min79--
Gold-Catalyzed Cascade JohnPhosAuCl/AgNTf₂, Ph₂SiF₂Alkynyl esters, QuinolsModerate to Good----
Rhodium-Catalyzed Vinylene Transfer CpRh complexSubstituted benzamides, Vinylene carbonate30-80----

Note: Turnover Number (TON) and Turnover Frequency (TOF) data are not consistently reported across the literature for these specific reactions and are therefore omitted from this table. "Very high" and "Moderate to Good" are qualitative yield descriptions from the source literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Palladium-Catalyzed C-H Arylation for Benzofuran-2-carboxamide Synthesis[1][2][3]

This protocol describes the synthesis of C3-arylated benzofuran-2-carboxamides using a palladium-catalyzed C-H activation strategy.

Reagents and Conditions:

  • Benzofuran substrate (0.15 mmol)

  • (Hetero)aryl iodide (3.0 equiv.)

  • Pd(OAc)₂ (5 mol%)

  • AgOAc (1.5 equiv.)

  • NaOAc (1 equiv.)

  • Cyclopentyl methyl ether (CPME) (0.5 M)

  • Inert atmosphere

  • Temperature: 110 °C

  • Reaction Time: 7-24 hours

Procedure:

  • To a reaction vessel, add the benzofuran substrate, (hetero)aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.

  • Add CPME to the vessel under an inert atmosphere.

  • Heat the reaction mixture at 110 °C for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel. For products with poor solubility, Soxhlet extraction with CH₂Cl₂ may be necessary.

Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis[4][5]

This method provides an expedited, high-yield synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.

Reagents and Conditions:

  • 3-Bromocoumarin derivative (e.g., 3-Bromo-4-methyl-6,7-dimethoxycoumarin, 0.167 mmol)

  • Ethanol (5 ml)

  • Sodium hydroxide (0.503 mmol)

  • Microwave Irradiation: 300W

  • Temperature: 79 °C

  • Reaction Time: 5 minutes

Procedure:

  • Place the 3-bromocoumarin derivative in a microwave vessel.

  • Add ethanol and sodium hydroxide to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by vacuum filtration.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a proposed catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Catalysts solvent Add Solvent reagents->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup heat Heat to Reaction Temperature setup->heat stir Stir for Specified Time heat->stir cool Cool to Room Temperature stir->cool extract Extraction/Filtration cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

General Experimental Workflow for Catalytic Synthesis.

Palladium_Catalytic_Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species Active Pd(II) Species Pd(II) Precatalyst->Active Pd(II) Species Palladacycle Intermediate Palladacycle Intermediate Active Pd(II) Species->Palladacycle Intermediate + Benzofuran Substrate - HX Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate + Aryl Iodide Pd(IV) Intermediate->Active Pd(II) Species Product Product Pd(IV) Intermediate->Product Reductive Elimination Benzofuran Substrate Benzofuran Substrate Aryl Iodide Aryl Iodide

Cross-Validation of Analytical Methods for the Quantification of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds such as Vilazodone, is critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present a cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize the key validation parameters for a representative HPLC-UV and a UPLC-MS/MS method, adapted from validated methods for the final API, Vilazodone, which demonstrate suitability for the quantification of its precursor, this compound.

Table 1: Method Performance Characteristics

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 0.1 - 120 µg/mL[1]1 - 200 ng/mL[2]
Correlation Coefficient (r²) 0.9994[1]> 0.999[3]
Limit of Detection (LOD) 0.028 µg/mL[1]Not explicitly stated, but LLOQ is 1 ng/mL[2]
Limit of Quantification (LOQ) 0.085 µg/mL[1]1 ng/mL[2]
Accuracy (% Recovery) 98.21% - 99.07%[4]Within ± 15% of nominal concentration
Precision (% RSD) < 2%[5]≤ 3.3%[2]

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterHPLC-UV MethodUPLC-MS/MS Method
Column Zorbax SB C18 (150 mm x 4.6 mm, 5 µm)[6][7]Acquity UPLC BEH shield RP C18 (150 mm x 2.1 mm, 1.7 µm)[2][8]
Mobile Phase Methanol: 0.05 M KH2PO4 (55:45 v/v)[6][7]Methanol: 0.2% Formic Acid (90:10, v/v)[2]
Flow Rate 1.0 mL/min[5][6][7]0.3 mL/min
Detection UV at 235 nm[6]ESI-MS/MS
Ionization Mode N/APositive Ion Mode[8]
Monitored Transition (m/z) N/A442.21 → 155.23 (for Vilazodone, precursor would be similar)[2][8]
Internal Standard (IS) Not specifiedEscitalopram[2][8]
Run Time < 5 minutes[6][7]1.5 minutes[2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the protocols for the HPLC-UV and UPLC-MS/MS methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is a robust and widely accessible technique for the quantification of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array or UV-Vis detector. A Waters Alliance HPLC (model 2695) with a photodiode array detector is a suitable example.[6]

2. Chromatographic Conditions:

  • Column: Zorbax SB C18 (150 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A mixture of Methanol and 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) in a 55:45 (v/v) ratio. The aqueous phase should be adjusted to a suitable pH if necessary.[6][7]

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Column Temperature: Ambient.

  • Detection Wavelength: 235 nm.[6]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.1 - 120 µg/mL).[1]

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of low concentrations of the analyte in complex matrices.

1. Instrumentation:

  • UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source. A Waters TQD LC-MS/MS system is a suitable example.[8]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH shield RP C18 (150 mm x 2.1 mm, 1.7 µm particle size).[2][8]

  • Mobile Phase: An isocratic mixture of Methanol and 0.2% Formic Acid in a 90:10 (v/v) ratio.[2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[8]

  • Multiple Reaction Monitoring (MRM) Transitions: For Vilazodone, the transition is m/z 442.21 → 155.23.[2][8] A similar precursor-to-product ion transition would be optimized for this compound.

  • Internal Standard: Escitalopram (m/z 325.14 → 109.2).[2][8]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare calibration standards by spiking a blank matrix (e.g., plasma or a surrogate) with appropriate volumes of the working stock solutions to achieve the desired concentration range (e.g., 1 - 200 ng/mL).[2]

  • Sample Preparation (Liquid-Liquid Extraction): To 500 µL of the sample, add the internal standard solution. Extract the analytes using an organic solvent such as diethyl ether. Vortex and centrifuge the mixture. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[8]

4. Analysis:

  • Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the concentration from the calibration curve.

Method Selection and Workflow

The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical Method Selection Workflow start Define Analytical Requirements (Sensitivity, Matrix Complexity, Throughput) is_high_sensitivity_needed High Sensitivity Required? (e.g., < 100 ng/mL) start->is_high_sensitivity_needed is_complex_matrix Complex Sample Matrix? (e.g., Biological Fluids) is_high_sensitivity_needed->is_complex_matrix No uplc_msms UPLC-MS/MS Method (High Sensitivity & Selectivity) is_high_sensitivity_needed->uplc_msms Yes hplc_uv HPLC-UV Method (Robust, Cost-Effective) is_complex_matrix->hplc_uv No is_complex_matrix->uplc_msms Yes routine_qc Suitable for Routine QC of Bulk Material hplc_uv->routine_qc trace_analysis Ideal for Trace Level Quantification and Pharmacokinetic Studies uplc_msms->trace_analysis

Caption: A decision tree for selecting the appropriate analytical method.

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., UPLC-MS/MS) m1_dev Method Development & Optimization m1_val Method Validation (ICH Guidelines) m1_dev->m1_val cross_val Cross-Validation Study m1_val->cross_val m2_dev Method Development & Optimization m2_val Method Validation (ICH Guidelines) m2_dev->m2_val m2_val->cross_val analyze_samples Analyze the Same Set of Samples by Both Methods cross_val->analyze_samples compare_results Compare Results for Accuracy, Precision, and Linearity analyze_samples->compare_results conclusion Conclusion on Method Comparability and Interchangeability compare_results->conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Benzofuran-Piperazine Derivatives and Other Kinase Inhibitors on In Vitro Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro activity of novel benzofuran-piperazine derivatives against Cyclin-Dependent Kinase 2 (CDK2) and other established kinase inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents.

Introduction

The compound Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate serves as a key structural scaffold for a novel class of kinase inhibitors. While this specific molecule is often considered a synthetic intermediate, its derivatives have demonstrated significant potential as potent and selective kinase inhibitors. This guide focuses on the in vitro activity of these derivatives, particularly their inhibitory effects on CDK2, a crucial regulator of the cell cycle and a prominent target in cancer therapy. The performance of these novel compounds is compared against well-established kinase inhibitors to provide a clear benchmark for their efficacy.

Quantitative Comparison of Kinase Inhibitory Activity

The in vitro inhibitory activity of various compounds against CDK2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher potency.

CompoundKinase TargetIC50 (nM)Reference CompoundIC50 (nM)
3-(piperazinylmethyl)benzofuran derivative 9hCDK240.91Staurosporine56.76
3-(piperazinylmethyl)benzofuran derivative 11dCDK241.70Staurosporine56.76
3-(piperazinylmethyl)benzofuran derivative 11eCDK246.88Staurosporine56.76
3-(piperazinylmethyl)benzofuran derivative 13cCDK252.63Staurosporine56.76
DinaciclibCDK21--
PalbociclibCDK4/611/15--
RibociclibCDK4/610/39--

Note: The IC50 values for the benzofuran derivatives and Staurosporine are from the same study to ensure a direct comparison under identical experimental conditions.[1][2] Dinaciclib, Palbociclib, and Ribociclib are included as examples of other well-known CDK inhibitors, though their primary targets may differ.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, representative of the methods used to determine the IC50 values presented in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase (e.g., CDK2).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP), radioactively labeled ([γ-33P]ATP) or modified for non-radiometric detection

  • Test compounds (e.g., benzofuran-piperazine derivatives)

  • Reference inhibitor (e.g., Staurosporine)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well filter plates or standard microplates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds and the reference inhibitor is prepared in the assay buffer at various concentrations.

  • Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in each well of the microplate.

  • Incubation with Inhibitor: The serially diluted test compounds are added to the respective wells, and the plate is incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP (e.g., [γ-33P]ATP).

  • Reaction Incubation: The plate is incubated for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., phosphoric acid for radiometric assays or a chelating agent like EDTA for non-radiometric assays).

  • Detection of Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, washed to remove unincorporated [γ-33P]ATP, and the radioactivity is quantified using a scintillation counter.

    • Non-Radiometric Assay: The amount of phosphorylated substrate is determined using methods such as luminescence (e.g., ADP-Glo) or fluorescence polarization.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 S_Phase_Genes S-Phase Genes CDK2->S_Phase_Genes activates transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: Simplified CDK2 signaling pathway in the cell cycle.

Kinase_Inhibitor_Workflow Compound_Library Compound Library (Benzofuran-piperazine derivatives) Kinase_Assay In Vitro Kinase Assay (CDK2) Compound_Library->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Hit_Compounds Hit Compounds (Potent Inhibitors) IC50_Determination->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: Experimental workflow for kinase inhibitor discovery.

Conclusion

The presented data indicates that derivatives of the this compound scaffold are potent inhibitors of CDK2 in vitro. Several of these compounds exhibit IC50 values comparable to or better than the broad-spectrum kinase inhibitor, Staurosporine, under similar assay conditions.[1][2] This highlights their potential as selective and effective agents for targeting CDK2-dependent processes. Further investigation, including selectivity profiling against a broader panel of kinases and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational dataset for researchers interested in the continued development of this promising class of compounds.

References

A Comparative Review of Synthetic Strategies for Key Vilazodone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] Its synthesis is efficiently achieved through a convergent pathway, which involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide .[1] This guide provides a comparative analysis of the various synthetic strategies reported for these crucial building blocks, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development and process optimization.

Key Intermediate 1: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This intermediate forms the core indolylbutyl moiety of the vilazodone molecule. Several distinct synthetic routes have been developed, each with its own set of advantages and challenges related to starting materials, reaction conditions, and overall efficiency.

Comparative Data of Synthetic Strategies
StrategyStarting MaterialKey Reagents/CatalystsOverall YieldKey AdvantagesKey Disadvantages
Route 1: Friedel-Crafts Acylation & Reduction 5-CyanoindoleAlCl₃, 4-chlorobutyryl chloride, NaBH₄/CF₃COOH~90% (Acylation), ~95% (Reduction)Common industrial approach, high yields for individual steps.Use of strong Lewis acids and specialized reducing agents.
Route 2: Fischer Indole Synthesis 4-Cyano phenyl hydrazine4% H₂SO₄(aq), DMAc, 85% H₃PO₄(aq)74%Economical and straightforward approach using easily accessible raw materials.Requires careful control of acidic conditions and temperature.
Route 3: Diazotization & Fischer Indole Cyclization 4-CyanoanilineHCl, NaNO₂, 6-chlorohexanalNot explicitly stated for intermediate, 24% for final product.Avoids expensive and toxic reagents compared to other routes.[3]Multi-step process with potential for side-product formation.
Route 4: Alkylation & Hydrogenation 5-Cyanoindole1-bromo-4-chloro-2-butene, H₂/CatalystNot specifiedAlternative to acylation.Involves handling of potentially unstable allylic halides and catalytic hydrogenation.[1]
Synthetic Pathway Visualizations

dot digraph "Vilazodone_Intermediate_1_Synthesis" { graph [ layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Roboto,Arial,sans-serif", label="Pathways to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile", fontcolor="#202124", fontsize=16, size="10,5!", // Corresponds to max width of 760px ratio=fill ];

} end_dot

Caption: Comparative synthetic routes to a key vilazodone intermediate.

Experimental Protocols

Protocol for Route 1: Friedel-Crafts Acylation and Reduction [1]

  • Acylation: A suspension of aluminum chloride (1.3 eq) in nitromethane is prepared in a reaction vessel. The mixture is cooled to 0-10 °C. 4-chlorobutyryl chloride (1.15 eq) is added slowly, maintaining the temperature. A solution of 5-cyanoindole (1.0 eq) in nitromethane is then added dropwise. The reaction is stirred for 2-4 hours at 0-10 °C and monitored by TLC. Upon completion, the mixture is poured into ice water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield crude 3-(4-chlorobutyryl)-5-cyanoindole.

  • Reduction: The crude product from the previous step is dissolved in a suitable solvent like tetrahydrofuran. A reducing agent (e.g., sodium borohydride in trifluoroacetic acid) is added, and the mixture is stirred for 1-8 hours at room temperature. After completion (monitored by TLC), the reaction is quenched with water, and the final product is extracted with an organic solvent like ethyl acetate.

Protocol for Route 2: Fischer Indole Synthesis [4]

  • Aryl hydrazine (3) and aldehyde (4a) are reacted in a medium of 4% aqueous H₂SO₄ and DMAc solvent.

  • The resulting hydrazone intermediate (5a) is extracted into toluene.

  • The toluene solution is refluxed with 85% aqueous H₃PO₄ for 3 hours.

  • After the reaction, the aqueous layer is separated. The toluene layer is washed with a NaHCO₃ solution.

  • The organic layer is evaporated, and the crude product is recrystallized from ethyl acetate and hexane to yield the final product with a 74% yield.[4]

Key Intermediate 2: 5-(1-piperazinyl)benzofuran-2-carboxamide

This intermediate provides the benzofuran-piperazine moiety of the vilazodone structure. The synthetic strategies for this component often involve building the benzofuran ring first, followed by the introduction of the piperazine group.

Comparative Data of Synthetic Strategies
StrategyStarting MaterialKey Reagents/CatalystsOverall YieldKey AdvantagesKey Disadvantages
Route A: From 5-Nitrosalicylaldehyde 5-NitrosalicylaldehydeK₂CO₃, ethyl bromoacetate, isobutyl chloroformate, aq. NH₃, Na₂S₂O₄, bis(2-chloroethyl)amineNot specifiedUtilizes readily available starting materials.Multi-step process involving reduction of a nitro group.[5]
Route B: Aromatic Nucleophilic Substitution 5-Bromo-2-hydroxybenzaldehydePiperazineNot specified for intermediate, 24% for final product.More direct introduction of the piperazine moiety.[3]Requires synthesis of the brominated benzofuran precursor.
Synthetic Pathway Visualizations

dot digraph "Vilazodone_Intermediate_2_Synthesis" { graph [ layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, ranksep=1.0, bgcolor="#F1F3F4", fontname="Roboto,Arial,sans-serif", label="Pathways to 5-(1-piperazinyl)benzofuran-2-carboxamide", fontcolor="#202124", fontsize=16, size="10,5!", // Corresponds to max width of 760px ratio=fill ];

} end_dot

Caption: Comparative synthetic routes to a second key vilazodone intermediate.

Experimental Protocols

Protocol for Route A: From 5-Nitrosalicylaldehyde [5]

  • Synthesis of 5-nitrobenzofuran-2-carboxylic acid: 5-nitrosalicylaldehyde reacts as the raw material with ethyl bromoacetate under the action of potassium carbonate with heating. The resulting ester is then hydrolyzed to obtain the carboxylic acid.

  • Amidation: The 5-nitro-benzofuran-2-carboxylic acid is reacted with isobutyl chloroformate, followed by the addition of aqueous ammonia to yield 5-nitrobenzofuran-2-carboxamide.

  • Reduction: The nitro group of 5-nitrobenzofuran-2-carboxamide is reduced using sodium hydrosulfite to give the intermediate 5-aminobenzofuran-2-carboxamide.

  • Cyclization: The 5-aminobenzofuran-2-carboxamide is cyclized with bis(2-chloroethyl)amine in the presence of an alkaline agent to yield the final product, 5-(piperazinyl)-benzofuran-2-carboxamide.

Protocol for Route B: Aromatic Nucleophilic Substitution [3]

  • Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid: A mixture of the precursor 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and piperazine (5.0 mol) is stirred at 140°C for 6 hours.

  • Work-up: After the reaction is complete, hydrochloric acid is added. The mixture is filtered, and the filtrate's pH is adjusted to 6-7 with KOH/H₂O.

  • Extraction and Amidation: The solution is extracted with chloroform to yield the carboxylic acid product. This acid is then converted to the corresponding carboxamide through standard amidation procedures to yield the final intermediate.

Final Convergent Step: Synthesis of Vilazodone

The final step involves the nucleophilic substitution reaction between the two key intermediates to form the vilazodone backbone.

dot digraph "Vilazodone_Final_Step" { graph [ layout=dot, rankdir=LR, splines=lines, nodesep=0.5, bgcolor="#F1F3F4", fontname="Roboto,Arial,sans-serif", label="Final Convergent Synthesis of Vilazodone", fontcolor="#202124", fontsize=16, size="10,2.5!", // Corresponds to max width of 760px ratio=fill ];

} end_dot

Caption: The final coupling reaction to synthesize vilazodone.

Experimental Protocol for Vilazodone Synthesis[1][5]

In a round-bottom flask, 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) are dissolved in dimethylformamide (DMF).[1] A base such as potassium carbonate or triethylamine is added.[3] The reaction mixture is heated to approximately 100°C and stirred overnight, with progress monitored by TLC.[1][5] Once complete, the mixture is cooled to room temperature and poured into water to precipitate the crude vilazodone product, which is then collected by filtration and purified.

References

Assessing the Novelty and Patentability of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate derivatives, focusing on their novelty and patentability in the context of drug discovery. By comparing their biological activity with established alternatives and detailing the experimental protocols for key assays, this document serves as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction to this compound

This compound is a known chemical entity, widely recognized as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[1][2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[3] The therapeutic success of Vilazodone has spurred further research into derivatives of its core structure, aiming to discover new chemical entities with improved pharmacological profiles, novel therapeutic applications, and clear patentability.

The benzofuran scaffold, a constituent of many biologically active compounds, is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The novelty and patentability of new derivatives of this compound will largely depend on the uniqueness of their chemical structures, unexpected therapeutic activities, and improved properties compared to existing compounds.

Comparative Analysis of Biological Activity

The primary therapeutic area for derivatives of this compound is central nervous system (CNS) disorders, particularly depression and anxiety, owing to the precedent set by Vilazodone. Novel derivatives are often designed to modulate the serotonin system, primarily by inhibiting the serotonin transporter (SERT) and interacting with serotonin receptors, such as the 5-HT1A receptor.

This section compares the in vitro activity of hypothetical, yet representative, novel derivatives with Vilazodone and other established antidepressants.

Table 1: In Vitro Serotonergic Activity of this compound Derivatives and Comparators

CompoundSERT Inhibition (Ki, nM)5-HT1A Receptor Binding (Ki, nM)5-HT1A Receptor Functional Activity (EC50, nM)
Vilazodone1.62.11.5 (Partial Agonist)
Derivative A0.85.23.1 (Partial Agonist)
Derivative B2.50.50.8 (Full Agonist)
Sertraline (SSRI)0.26>1000N/A
Buspirone (5-HT1A Agonist)>10001.10.9 (Partial Agonist)

Disclaimer: Data for Derivatives A and B are hypothetical and for illustrative purposes only, representing potential outcomes of medicinal chemistry efforts.

Table 2: In Vivo Antidepressant-like Activity in Rodent Models

CompoundForced Swim Test (FST) - Minimum Effective Dose (mg/kg)Novelty-Suppressed Feeding (NSF) Test - Minimum Effective Dose (mg/kg)
Vilazodone105
Derivative A52.5
Derivative B1510
Sertraline1010
Buspirone2015

Disclaimer: Data for Derivatives A and B are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the validation and patenting of new chemical entities. Below are standardized methodologies for the key assays cited in the comparative tables.

Serotonin Transporter (SERT) Binding Assay

This assay determines the affinity of a test compound for the serotonin transporter.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine (a selective radiolabeled ligand for SERT).

  • Procedure:

    • Cell membranes from hSERT-HEK293 cells are prepared by homogenization and centrifugation.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • After incubation to equilibrium, the bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5-HT1A Receptor Binding Assay

This assay measures the affinity of a test compound for the 5-HT1A receptor.

  • Tissue/Cell Source: Rat hippocampal membranes or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A receptor agonist).

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [³H]-8-OH-DPAT and a range of concentrations of the test compound.

    • Non-specific binding is determined using a high concentration of a known 5-HT1A ligand (e.g., WAY-100635).

    • Incubation, filtration, and quantification of radioactivity are performed as described for the SERT binding assay.

  • Data Analysis: IC50 and Ki values are calculated as described above.

5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)

This assay determines the functional activity (agonist, partial agonist, or antagonist) of a test compound at the 5-HT1A receptor.

  • Principle: Agonist activation of G-protein coupled receptors (GPCRs) like the 5-HT1A receptor stimulates the binding of GTP to the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Procedure:

    • Membranes from cells expressing the 5-HT1A receptor are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Basal binding is measured in the absence of any stimulating ligand.

    • The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal effect) are determined. The Emax relative to a full agonist (like serotonin) indicates whether the compound is a full or partial agonist.

In Vivo Forced Swim Test (FST) in Mice

The FST is a widely used behavioral model to screen for antidepressant-like activity.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Mice are individually placed in a cylinder of water from which they cannot escape.

    • The duration of immobility (a state of behavioral despair) is recorded during the last 4 minutes of a 6-minute session.

    • Test compounds or vehicle are administered (e.g., intraperitoneally) at various doses 30-60 minutes before the test.

  • Data Analysis: A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity. The minimum effective dose (MED) is the lowest dose that produces a statistically significant effect.

Novelty and Patentability Assessment Workflow

The assessment of novelty and patentability for a new this compound derivative is a multi-step process.

G cluster_0 Novelty & Patentability Assessment A Conceive Novel Derivative (Structural Modification) B Prior Art Search (Patents & Literature) A->B C Synthesis & Characterization B->C Novel? D In Vitro Biological Screening (Binding & Functional Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F In Vivo Efficacy & Safety Studies (Animal Models) D->F Active? E->A Iterate Design G Comparative Analysis vs. Alternatives F->G H Patent Application Drafting (Claims of Novelty, Inventive Step, & Utility) G->H Advantageous? G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action SERT Serotonin Transporter (SERT) 5-HT_Vesicle Serotonin Vesicle SERT->5-HT_Vesicle 5-HT Serotonin (5-HT) 5-HT_Vesicle->5-HT Release Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor 5-HT->SERT Reuptake 5-HT->Presynaptic_5HT1A Feedback Inhibition Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor 5-HT->Postsynaptic_5HT1A Binding & Activation Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) Postsynaptic_5HT1A->Signaling_Cascade Initiates SSRI SSRI (e.g., Vilazodone) SSRI->SERT Blocks 5HT1A_Agonist 5-HT1A Agonist (e.g., Vilazodone) 5HT1A_Agonist->Presynaptic_5HT1A Activates 5HT1A_Agonist->Postsynaptic_5HT1A Activates

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate (CAS No: 765935-67-9). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.To prevent eye contact which can cause serious irritation[1][2][3].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat.To prevent skin contact which can cause irritation[1][3].
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respirator with an appropriate filter (e.g., Filter A-(P3)) if working outside a fume hood or if dust/aerosols are generated.To prevent inhalation which may cause respiratory irritation[1][2].
Body Protection Appropriate protective clothing to prevent skin exposure.To protect against accidental splashes or spills.

Operational Plan: Safe Handling and Experimental Protocol

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

Step Procedure Rationale
1. Preparation Work in a well-ventilated area, preferably within a chemical fume hood[1]. Ensure all required PPE is worn correctly.To minimize inhalation exposure and protect from accidental contact.
2. Handling Avoid direct contact with the substance. Do not breathe dust, fume, gas, mist, vapors, or spray[1][2]. Avoid generating dust and aerosols[1].To prevent skin, eye, and respiratory irritation[1].
3. Weighing If weighing the solid, do so in a ventilated enclosure or a fume hood to control dust.To prevent inhalation of airborne particles.
4. Dissolving When dissolving, add the solid to the solvent slowly to avoid splashing.To prevent accidental contact with skin and eyes.
5. Post-Handling Wash hands thoroughly after handling[1]. Do not eat, drink, or smoke in the work area[1][4].To prevent accidental ingestion.
6. Spills In case of a spill, evacuate the area. Use appropriate absorbent material for liquids and carefully sweep up solids, avoiding dust generation. Place waste in a sealed container for disposal[2].To contain the spill and prevent further exposure.
Exposure Route First Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician[1][2].
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately[1][2].
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[1][2].
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Rationale
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[2].To prevent environmental contamination and ensure compliance.
Contaminated Labware Rinse with a suitable solvent. Collect the rinseate as hazardous waste. Dispose of the decontaminated labware as per institutional guidelines.To ensure all chemical residue is captured and disposed of properly.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste.To prevent cross-contamination and exposure.
Empty Containers Triple rinse with an appropriate solvent, collecting the rinsate for disposal as hazardous waste. Puncture and dispose of the container according to institutional and local regulations.To ensure containers are free of hazardous residue before disposal.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep 1. Preparation (Wear PPE, Use Fume Hood) handling 2. Handling (Avoid Contact & Inhalation) prep->handling experiment 3. Experimental Use (Weighing, Dissolving) handling->experiment spill Spill or Exposure? handling->spill post_handling 4. Post-Handling (Wash Hands, Decontaminate) experiment->post_handling collect 1. Collect Waste (Unused Product, Contaminated Items) post_handling->collect Generate Waste segregate 2. Segregate Waste (Solid, Liquid, Sharps) collect->segregate label_waste 3. Label Waste Container (Chemical Name, Hazards) segregate->label_waste dispose 4. Dispose via EHS (Follow Institutional Protocols) label_waste->dispose first_aid Administer First Aid & Seek Medical Attention spill->first_aid Yes (Exposure) spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes (Spill) spill_cleanup->collect

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。